Product packaging for 1-Nonyne, 7-methyl-(Cat. No.:CAS No. 71566-65-9)

1-Nonyne, 7-methyl-

Cat. No.: B15345919
CAS No.: 71566-65-9
M. Wt: 138.25 g/mol
InChI Key: ILTCNNWNFZMWTJ-UHFFFAOYSA-N
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Description

1-Nonyne, 7-methyl- is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Nonyne, 7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonyne, 7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B15345919 1-Nonyne, 7-methyl- CAS No. 71566-65-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71566-65-9

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

7-methylnon-1-yne

InChI

InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3

InChI Key

ILTCNNWNFZMWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC#C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 7-Methyl-1-nonyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-nonyne is a terminal alkyne with the chemical formula C10H18.[1] Its structure features a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and a general analytical methodology.

Molecular and Physicochemical Data

The fundamental properties of 7-methyl-1-nonyne are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.

PropertyValue
Molecular Formula C10H18
Molecular Weight 138.25 g/mol [2]
CAS Number 71566-65-9[1]
Density 0.777 g/cm³
Boiling Point 163.2 °C at 760 mmHg
Refractive Index 1.432
Flash Point 43.2 °C
Vapor Pressure 2.73 mmHg at 25 °C

Experimental Protocols

While specific experimental literature for 7-methyl-1-nonyne is not extensively detailed, a standard and reliable method for its synthesis involves the alkylation of a smaller terminal alkyne. The following protocol is a representative example of how a compound like 7-methyl-1-nonyne can be synthesized.

Representative Synthesis: Alkylation of an Acetylide

This method involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide.[3]

Objective: To synthesize 7-methyl-1-nonyne via the alkylation of a suitable terminal alkyne.

Materials:

  • A suitable terminal alkyne (e.g., 1-hexyne)

  • A strong base (e.g., sodium amide, NaNH2) in liquid ammonia or another suitable solvent[4]

  • A primary alkyl halide (e.g., 1-bromo-3-methylbutane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (for quenching)

  • Anhydrous magnesium sulfate (for drying)

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Acetylide Anion:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place the terminal alkyne dissolved in an anhydrous solvent (e.g., THF).

    • Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Slowly add a solution of a strong base (e.g., NaNH2 in liquid ammonia) to the alkyne solution with constant stirring.

    • Allow the reaction to stir for a specified time to ensure complete formation of the acetylide anion.

  • Alkylation:

    • To the cooled solution of the acetylide anion, add the primary alkyl halide dropwise via a dropping funnel.[3]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain pure 7-methyl-1-nonyne.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like 7-methyl-1-nonyne.

Objective: To confirm the identity and purity of the synthesized 7-methyl-1-nonyne.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for nonpolar compounds (e.g., HP-5ms).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified 7-methyl-1-nonyne in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column.[5][6][7][8] A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature.

    • Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio, and a mass spectrum is generated for each component.[5][9]

  • Data Interpretation:

    • The gas chromatogram will show peaks corresponding to the different components of the sample, with the retention time being a characteristic of the compound under the specific analytical conditions.[6][7]

    • The mass spectrum of the peak corresponding to 7-methyl-1-nonyne will show a molecular ion peak (M+) corresponding to its molecular weight (138.25) and a characteristic fragmentation pattern that can be used to confirm its structure.[5]

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of a terminal alkyne, applicable to the preparation of 7-methyl-1-nonyne.

SynthesisWorkflow Start Terminal Alkyne (e.g., 1-Hexyne) Acetylide Acetylide Anion (Nucleophile) Start->Acetylide Deprotonation Base Strong Base (e.g., NaNH2) Base->Acetylide Alkylation SN2 Alkylation Acetylide->Alkylation AlkylHalide Primary Alkyl Halide (e.g., 1-bromo-3-methylbutane) AlkylHalide->Alkylation Product 7-Methyl-1-nonyne Alkylation->Product Workup Work-up & Purification Product->Workup FinalProduct Pure 7-Methyl-1-nonyne Workup->FinalProduct

Caption: Generalized synthetic workflow for 7-methyl-1-nonyne.

References

Synthesis of 7-methyl-1-nonyne from 5-methyl-1-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 7-methyl-1-nonyne, a terminal alkyne, from the starting material 5-methyl-1-heptanol, a primary alcohol. The synthesis involves a two-step process: the conversion of the primary alcohol to an alkyl bromide, followed by the alkylation of an acetylide anion. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The overall transformation requires the extension of the carbon chain of 5-methyl-1-heptanol by two carbons and the introduction of a terminal alkyne functionality. A robust and well-established method to achieve this is through a nucleophilic substitution reaction (SN2) between an alkyl halide and an acetylide anion.[1][2][3] This strategy is broken down into two key synthetic steps:

  • Step 1: Bromination of 5-methyl-1-heptanol. The hydroxyl group of the starting alcohol is a poor leaving group. Therefore, it is first converted into a good leaving group, in this case, a bromide, to facilitate the subsequent nucleophilic attack. Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides with high yields and minimal rearrangement.[4][5][6]

  • Step 2: Alkylation of Acetylide. The resulting 1-bromo-5-methylheptane is then reacted with a suitable two-carbon nucleophile. Sodium acetylide, generated in situ from acetylene and a strong base such as sodium amide (NaNH2), serves as an excellent nucleophile for this purpose.[1][7] The acetylide anion displaces the bromide in an SN2 reaction to form the target molecule, 7-methyl-1-nonyne. This reaction is particularly effective for primary alkyl halides.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the two key stages of the synthesis.

Step 1: Synthesis of 1-bromo-5-methylheptane

This procedure details the conversion of 5-methyl-1-heptanol to 1-bromo-5-methylheptane using phosphorus tribromide.

Materials:

  • 5-methyl-1-heptanol

  • Phosphorus tribromide (PBr3)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice bath

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 5-methyl-1-heptanol.

  • Anhydrous diethyl ether is added to dissolve the alcohol.

  • The flask is cooled in an ice bath to 0 °C.

  • Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • The reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromo-5-methylheptane.

  • The crude product is purified by vacuum distillation.

Step 2: Synthesis of 7-methyl-1-nonyne

This protocol describes the alkylation of sodium acetylide with 1-bromo-5-methylheptane.

Materials:

  • 1-bromo-5-methylheptane

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Acetylene gas

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Dry ice/acetone bath

Procedure:

  • A three-necked round-bottom flask is fitted with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. The apparatus is flame-dried and flushed with dry nitrogen.

  • Liquid ammonia is condensed into the flask, and the flask is cooled in a dry ice/acetone bath.

  • Sodium amide is cautiously added to the liquid ammonia with stirring.

  • Acetylene gas is bubbled through the stirred suspension to form sodium acetylide. The completion of this step is often indicated by a color change.

  • A solution of 1-bromo-5-methylheptane in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide suspension.

  • The reaction mixture is stirred for several hours, allowing the ammonia to slowly evaporate.

  • After the ammonia has evaporated, the reaction is quenched by the careful addition of saturated ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the resulting crude 7-methyl-1-nonyne is purified by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-methyl-1-nonyne from 5-methyl-1-heptanol. The yields are based on typical outcomes for analogous reactions reported in the literature.

StepReactantReagentProductMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
15-methyl-1-heptanolPBr31-bromo-5-methylheptane3 : 1.1Diethyl ether0 to RT12 - 1880 - 90
21-bromo-5-methylheptaneSodium Acetylide7-methyl-1-nonyne1 : 1.2Liquid NH3 / Ether-78 to RT4 - 670 - 85

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Acetylide Alkylation 5-methyl-1-heptanol 5-methyl-1-heptanol 1-bromo-5-methylheptane 1-bromo-5-methylheptane 5-methyl-1-heptanol->1-bromo-5-methylheptane  PBr3, Et2O   7-methyl-1-nonyne 7-methyl-1-nonyne 1-bromo-5-methylheptane->7-methyl-1-nonyne  1. NaNH2, C2H2, liq. NH3  2. H2O workup  

Caption: Synthetic workflow for 7-methyl-1-nonyne.

References

GC-MS Characterization of 1-Nonyne, 7-methyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 1-Nonyne, 7-methyl-. It includes detailed experimental protocols, analysis of mass spectral data, and a proposed fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the identification and analysis of this and similar branched-chain alkynes.

Introduction

1-Nonyne, 7-methyl- (C₁₀H₁₈) is a branched-chain alkyne with a molecular weight of 138.25 g/mol . Its structural isomerism and volatility make GC-MS an ideal technique for its separation and identification. Understanding its chromatographic behavior and mass spectrometric fragmentation is crucial for its unambiguous identification in complex matrices. This guide outlines a standard methodology for its analysis and provides key data for its characterization.

Experimental Protocol: GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of 1-Nonyne, 7-methyl- is presented below. This protocol is a representative method and may be adapted based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

Samples containing 1-Nonyne, 7-methyl- should be dissolved in a volatile, high-purity solvent such as hexane or pentane to a final concentration of 10-100 µg/mL. For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2.2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 7890B GC System or equivalent

  • Injector: Split/Splitless Inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.0 mL/min (constant flow)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

2.3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-400

  • Scan Speed: 1562 amu/s

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 1-Nonyne, 7-methyl-.

GCMS_Workflow GC-MS Experimental Workflow for 1-Nonyne, 7-methyl- cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing 1-Nonyne, 7-methyl- Dissolution Dissolution in volatile solvent Sample->Dissolution Extraction Extraction (if necessary) Dissolution->Extraction Injection Injection into GC Extraction->Injection Separation Separation on capillary column Injection->Separation Elution Elution of analyte Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation of Molecular Ion Ionization->Fragmentation Mass_Analyzer Mass Analysis (Quadrupole) Fragmentation->Mass_Analyzer Detection Detection of Ions Mass_Analyzer->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Identification Identification of 1-Nonyne, 7-methyl- Library_Search->Identification

Caption: Workflow for the GC-MS analysis of 1-Nonyne, 7-methyl-.

Mass Spectral Data

The electron ionization mass spectrum of 1-Nonyne, 7-methyl- is characterized by a series of fragment ions. The molecular ion (M⁺) at m/z 138 is expected to be of low abundance or absent due to the instability of the molecular ion of branched alkanes and alkynes. The base peak and other significant fragments are key to its identification.

Table 1: Prominent Fragment Ions in the Mass Spectrum of 1-Nonyne, 7-methyl-

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Propargyl cation)
4385[C₃H₇]⁺ (Isopropyl cation)
5570[C₄H₇]⁺
5765[C₄H₉]⁺ (sec-Butyl cation)
6950[C₅H₉]⁺
8335[C₆H₁₁]⁺
9720[C₇H₁₃]⁺
1105[M-C₂H₄]⁺
123<5[M-CH₃]⁺
138<1[M]⁺ (Molecular Ion)

Note: The relative intensities are approximate and based on typical fragmentation patterns. The actual values can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of 1-Nonyne, 7-methyl- in the mass spectrometer is initiated by the removal of an electron to form the unstable molecular ion (M⁺). This is followed by a series of bond cleavages, primarily at the branch point and along the alkyl chain, leading to the formation of stable carbocations.

Fragmentation_Pathway Proposed Fragmentation Pathway of 1-Nonyne, 7-methyl- cluster_fragments Fragment Ions M 1-Nonyne, 7-methyl- (m/z = 138) M_ion [C₁₀H₁₈]⁺˙ (Molecular Ion, m/z = 138) M->M_ion -e⁻ f123 [C₉H₁₅]⁺ (m/z = 123) M_ion->f123 - •CH₃ f110 [C₈H₁₄]⁺˙ (m/z = 110) M_ion->f110 - C₂H₄ f97 [C₇H₁₃]⁺ (m/z = 97) M_ion->f97 - •C₃H₇ f83 [C₆H₁₁]⁺ (m/z = 83) M_ion->f83 - •C₄H₅ f69 [C₅H₉]⁺ (m/z = 69) M_ion->f69 - •C₅H₉ f57 [C₄H₉]⁺ (m/z = 57) M_ion->f57 - C₆H₁₁• f43 [C₃H₇]⁺ (m/z = 43) M_ion->f43 - C₇H₁₁• f55 [C₄H₇]⁺ (m/z = 55) f83->f55 - C₂H₄ f41 [C₃H₅]⁺ (m/z = 41) f69->f41 - C₂H₄

Caption: Proposed fragmentation of 1-Nonyne, 7-methyl- under EI.

The primary fragmentation pathways include:

  • α-cleavage: Cleavage of the C-C bond adjacent to the branch point is highly favored, leading to the formation of stable secondary carbocations. For instance, the loss of a propyl radical results in the ion at m/z 97, and the loss of a hexyl radical containing the triple bond leads to the isopropyl cation at m/z 43.

  • Loss of small neutral molecules: The molecular ion can undergo rearrangement and elimination of neutral molecules like ethene (loss of 28 Da) to form the ion at m/z 110.

  • Cleavage along the alkyl chain: Fragmentation at different points along the n-alkyl portion of the molecule results in a series of carbocations differing by 14 Da (CH₂).

  • Propargyl Cation: The presence of the terminal alkyne often leads to the formation of the stable propargyl cation ([C₃H₅]⁺) at m/z 41, which is frequently the base peak for terminal alkynes.

Conclusion

The GC-MS characterization of 1-Nonyne, 7-methyl- is a robust and reliable method for its identification. The combination of its retention time on a non-polar column and its characteristic mass spectrum, with a prominent base peak at m/z 41 and significant fragments at m/z 43, 55, and 57, provides a high degree of confidence in its identification. The experimental protocol and fragmentation data presented in this guide serve as a foundational resource for the analysis of this compound in various research and development settings.

An In-Depth Technical Guide to 7-methylnon-1-yne: IUPAC Nomenclature, Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methylnon-1-yne, a terminal alkyne of interest in organic synthesis and medicinal chemistry. The document details its IUPAC nomenclature, chemical structure, physicochemical properties, and a key experimental protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.

IUPAC Name and Chemical Structure

The systematic name 7-methylnon-1-yne is assigned according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed as follows:

  • non- : This prefix indicates that the parent hydrocarbon chain consists of nine carbon atoms.[1][2]

  • -1-yne : This suffix specifies the presence of a carbon-carbon triple bond (an alkyne) and that this bond begins at the first carbon atom of the chain.[1][3] Alkynes with the triple bond at the end of the chain are also referred to as terminal alkynes.[3]

  • 7-methyl- : This prefix indicates that a methyl group (-CH₃) is attached as a substituent to the seventh carbon atom of the nine-carbon chain.[1][3]

To determine the numbering of the carbon chain, the triple bond is given the lowest possible number.[1]

Following these rules, the chemical structure of 7-methylnon-1-yne is:

The molecular formula for 7-methylnon-1-yne is C₁₀H₁₈.[4]

Physicochemical Properties

A summary of the known physical and chemical properties of 7-methylnon-1-yne is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Weight 138.25 g/mol [4][5]
Molecular Formula C₁₀H₁₈[4][5]
CAS Number 71566-65-9[5]
Density 0.777 g/cm³[5]
Boiling Point 163.2 °C at 760 mmHg[5]
Flash Point 43.2 °C[5]
Refractive Index 1.432[5]

Experimental Protocol: Sonogashira Coupling

Terminal alkynes are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds. The Sonogashira cross-coupling reaction is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of complex molecules in drug discovery.[3][6][] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][8]

Below is a general experimental protocol for a Sonogashira coupling reaction using a terminal alkyne like 7-methylnon-1-yne.

Reaction:

R¹-C≡CH + R²-X ---(Pd catalyst, Cu(I) co-catalyst, base)--> R¹-C≡C-R²

Where:

  • R¹-C≡CH is the terminal alkyne (e.g., 7-methylnon-1-yne)

  • R²-X is the aryl or vinyl halide (X = I, Br, Cl, or OTf)

Materials:

  • 7-methylnon-1-yne

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., copper(I) iodide - CuI)

  • Amine base and solvent (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF or dimethylformamide - DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) iodide (0.02-0.1 equivalents).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne, 7-methylnon-1-yne (1.1-1.5 equivalents), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualization of IUPAC Name to Structure Derivation

The following diagram illustrates the logical workflow for deriving the chemical structure of 7-methylnon-1-yne from its IUPAC name.

IUPAC_to_Structure cluster_name IUPAC Name Analysis cluster_structure Structure Assembly Name 7-methylnon-1-yne Non "non-" ⇒ 9-carbon chain Name->Non Yne "-1-yne" ⇒ Triple bond at C1 Name->Yne Methyl "7-methyl-" ⇒ Methyl group at C7 Name->Methyl Chain Draw a 9-carbon chain and number it Non->Chain Add_triple_bond Place a triple bond between C1 and C2 Yne->Add_triple_bond Add_substituent Attach a methyl group to C7 Methyl->Add_substituent Chain->Add_triple_bond Add_triple_bond->Add_substituent Final_structure Add hydrogens to satisfy carbon's tetravalency Add_substituent->Final_structure

Caption: Logical workflow for deriving the structure of 7-methylnon-1-yne from its IUPAC name.

References

Reactivity of the Terminal Alkyne in 7-methyl-1-nonyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne functional group in 7-methyl-1-nonyne. This long-chain, chiral alkyne presents a versatile scaffold for organic synthesis, and understanding its reactivity is crucial for its application in the development of novel chemical entities. This document details the key reactions, presents quantitative data from analogous systems, provides detailed experimental protocols, and visualizes reaction pathways and workflows.

Introduction to the Reactivity of Terminal Alkynes

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, exhibit a unique set of chemical properties that make them valuable intermediates in organic synthesis. The sp-hybridized carbon atom of the terminal alkyne imparts a significant degree of acidity to the attached hydrogen atom, with a pKa value of approximately 25.[1][2][3][4] This acidity is a cornerstone of terminal alkyne reactivity, allowing for deprotonation to form a potent acetylide nucleophile. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the electron-rich triple bond is susceptible to a range of addition reactions and is a key participant in powerful coupling methodologies such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[5][6][7][8] The branched, chiral nature of the alkyl chain in 7-methyl-1-nonyne can potentially influence the stereochemical outcome of certain reactions and may present steric considerations.

Key Reactions and Quantitative Data

The reactivity of the terminal alkyne in 7-methyl-1-nonyne is dominated by three main classes of reactions: deprotonation/alkylation, coupling reactions, and addition reactions. While specific quantitative data for 7-methyl-1-nonyne is not extensively available in the literature, the following sections provide data for analogous long-chain terminal alkynes to offer a comparative understanding.

Acidity and Deprotonation

The terminal proton of an alkyne is significantly more acidic than protons on sp2 or sp3 hybridized carbons. This allows for facile deprotonation by a strong base to form an acetylide anion.

PropertyValueReference(s)
pKa of Terminal Alkyne C-H~25[1][2][3][4]
pKa of Amine (R-NH2)38-40[1]
pKa of Ammonia (NH3)~36[2]

The significant difference in pKa values between the terminal alkyne and the conjugate acid of the base (e.g., ammonia from sodium amide) drives the deprotonation reaction to completion.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp2) bonds.[9][10][11][12][13] The reaction is typically co-catalyzed by a copper(I) salt.

AlkyneAryl HalideCatalyst SystemSolventYieldReference(s)
PhenylacetyleneIodobenzenePd(OAc)2, CuI, PPh3Et3NHigh[14]
1-Octyne1-IodonaphthalenePd(PPh3)2Cl2, CuISDS/H2OModerate to High[15]
Various terminal alkynesAryl bromidesPd(acac)2, Hydrazone ligand, CuIDMSOGood[16]
Terminal alkynesAryl iodides/bromidesPd(OAc)2DMFGood to Excellent[17]

Yields for Sonogashira couplings are generally good to excellent, though they can be influenced by the nature of the substrates, catalyst, and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[5][6][7][8] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

AlkyneAzideCatalyst SystemSolventYieldReference(s)
Propargyl-functionalized dextranAzide-containing βCDCuBr, PMDETADMFUp to 69%[9]
Sugar azidePropargyl building blockCu(I) catalystNot specified~80%[18]
Terminal alkynesAzidesCu(I) generated in situAqueous mediumExcellent[19]

The yields for CuAAC reactions are typically very high, often quantitative, even with sterically demanding substrates.

Hydration

The hydration of terminal alkynes can proceed via two main pathways, leading to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).

  • Markovnikov Hydration: This is typically achieved using aqueous acid (e.g., H2SO4) in the presence of a mercury(II) salt (e.g., HgSO4) as a catalyst. The reaction proceeds through an enol intermediate which tautomerizes to the more stable ketone.[5][20][21] For a terminal alkyne, this results in a methyl ketone.

  • Anti-Markovnikov Hydration: This is achieved through hydroboration-oxidation, using a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution. This pathway also proceeds through an enol intermediate that tautomerizes to an aldehyde.[5][20]

ReactionReagentsProduct from Terminal AlkyneRegioselectivityReference(s)
Markovnikov HydrationH2O, H2SO4, HgSO4Methyl KetoneMarkovnikov[5][20][21]
Anti-Markovnikov Hydration1. Sia2BH or 9-BBN; 2. H2O2, NaOHAldehydeAnti-Markovnikov[5][20]
Hydrohalogenation

The addition of hydrogen halides (HX) to terminal alkynes can also proceed with either Markovnikov or anti-Markovnikov regioselectivity.

  • Markovnikov Addition: The addition of one equivalent of HX (HCl, HBr, HI) to a terminal alkyne typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[8][14][22][23][24][25][26][27][28] The addition of a second equivalent of HX results in a geminal dihalide.

  • Anti-Markovnikov Addition: The addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine adds to the terminal carbon.

ReactionReagentsProduct from Terminal Alkyne (1 eq.)RegioselectivityReference(s)
Markovnikov AdditionHX (HCl, HBr, HI)Vinyl halide (X on internal C)Markovnikov[8][14][22][23][24][25][26][27][28]
Anti-Markovnikov AdditionHBr, ROORVinyl bromide (Br on terminal C)Anti-Markovnikov[28]

Experimental Protocols

The following are detailed methodologies for key reactions, adapted for 7-methyl-1-nonyne based on established procedures for similar long-chain terminal alkynes.

Deprotonation and Alkylation of 7-methyl-1-nonyne

This protocol describes the formation of the acetylide of 7-methyl-1-nonyne and its subsequent reaction with an alkyl halide.

Materials:

  • 7-methyl-1-nonyne

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Condense liquid ammonia into the flask.

  • Add sodium amide to the liquid ammonia with stirring until the blue color of the solvated electron persists.

  • Slowly add a solution of 7-methyl-1-nonyne in anhydrous diethyl ether or THF to the sodium amide solution at -78 °C.

  • Stir the reaction mixture for 1-2 hours to ensure complete formation of the sodium acetylide.

  • Add the alkyl halide dropwise to the acetylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Sonogashira Coupling of 7-methyl-1-nonyne with an Aryl Iodide

This protocol details a typical Sonogashira coupling reaction.

Materials:

  • 7-methyl-1-nonyne

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh3)2Cl2 (1-5 mol%), and CuI (2-10 mol%).

  • Add anhydrous, degassed solvent followed by triethylamine.

  • Add 7-methyl-1-nonyne (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 7-methyl-1-nonyne

This protocol describes a typical "click" reaction.

Materials:

  • 7-methyl-1-nonyne

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-1-nonyne and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product is often pure enough for subsequent use, but can be further purified by flash column chromatography if necessary.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Deprotonation_Alkylation Alkyne 7-Methyl-1-nonyne (R-C≡C-H) Acetylide Sodium Acetylide (R-C≡C⁻Na⁺) Alkyne->Acetylide Deprotonation Ammonia Ammonia (NH₃) Alkyne->Ammonia Base Sodium Amide (NaNH₂) Base->Acetylide Base->Ammonia Product Internal Alkyne (R-C≡C-R') Acetylide->Product SN2 Reaction AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product

Caption: Deprotonation of 7-methyl-1-nonyne followed by alkylation.

Sonogashira_Coupling_Mechanism cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)(L)₂-C≡CR² Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product R¹-C≡C-R² Coupled_Pd->Product Alkyne R²-C≡C-H Cu_pi_complex [Cu(I)-π-alkyne] Alkyne->Cu_pi_complex + Cu(I) Cu_acetylide Cu(I)-C≡CR² Cu_pi_complex->Cu_acetylide + Base Cu_acetylide->Pd_complex Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

CuAAC_Workflow Start Start: Dissolve Alkyne and Azide Add_Cu Add CuSO₄ solution Start->Add_Cu Add_Ascorbate Add Sodium Ascorbate solution Add_Cu->Add_Ascorbate Reaction Stir at Room Temperature Add_Ascorbate->Reaction Workup Workup: Dilute with water, extract with organic solvent Reaction->Workup Purification Purification (if necessary) Workup->Purification Product 1,4-Disubstituted-1,2,3-triazole Purification->Product

Caption: Experimental workflow for a CuAAC "click" reaction.

Conclusion

7-methyl-1-nonyne, with its terminal alkyne functionality and chiral alkyl chain, is a valuable building block in modern organic synthesis. The reactivity of its terminal alkyne is well-precedented and allows for a diverse range of transformations. While specific quantitative data for this particular molecule is sparse, the general reactivity patterns of long-chain terminal alkynes provide a strong predictive framework for its behavior in deprotonation/alkylation, Sonogashira coupling, CuAAC, hydration, and hydrohalogenation reactions. The provided protocols and reaction pathway visualizations serve as a robust starting point for researchers and drug development professionals aiming to incorporate this versatile molecule into their synthetic strategies. Further investigation into the influence of the 7-methyl stereocenter on the stereochemical outcomes of these reactions is a promising area for future research.

References

An In-depth Technical Guide on the Solubility and Stability of 7-methyl-1-nonyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 7-methyl-1-nonyne. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this terminal alkyne in their synthetic and research endeavors.

Physicochemical Properties

7-methyl-1-nonyne is a terminal alkyne with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1][2][3] Its structure consists of a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₈[1][2]
Molecular Weight138.25 g/mol [2][3]
CAS Number71566-65-9[1][2]
Boiling Point163.2°C at 760 mmHg[1]
Density0.777 g/cm³[1]
Refractive Index1.432[1]
Flash Point43.2°C[1]
Vapor Pressure2.73 mmHg at 25°C[1]
log10 Water Solubility-3.8 (Estimated)[4]
logP (Octanol/Water)4.3 (Computed)[2]

Table 1: Physicochemical Properties of 7-methyl-1-nonyne

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability, formulation, and reaction kinetics. Based on its calculated LogP value of 4.3, 7-methyl-1-nonyne is predicted to be a lipophilic compound with low solubility in aqueous solutions and higher solubility in nonpolar organic solvents.[2] An estimated log10 of water solubility is -3.8, further indicating its poor water solubility.[4]

A comprehensive solubility profile in various solvents is essential for practical applications. Table 2 provides a general solubility prediction based on the principle of "like dissolves like."

Solvent ClassPredicted SolubilityRationale
Nonpolar AproticHighe.g., Hexane, Toluene, Diethyl ether. Similar nonpolar characteristics.
Polar AproticModerate to Highe.g., Acetone, Acetonitrile, Tetrahydrofuran (THF).
Polar ProticLowe.g., Water, Ethanol, Methanol. Dominated by nonpolar hydrocarbon chain.

Table 2: Predicted Solubility of 7-methyl-1-nonyne in Common Solvents

Stability and Reactivity

The stability of 7-methyl-1-nonyne is dictated by the reactivity of its terminal alkyne functional group. Terminal alkynes are generally stable under neutral conditions but can undergo a variety of reactions under specific catalytic or basic/acidic conditions.

Key Reactivity Pathways:

  • Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[5][6] It can be deprotonated by strong bases like sodium amide (NaNH₂) to form a sodium acetylide, which is a potent nucleophile.[5][6][7] This reactivity is fundamental for carbon-carbon bond formation in organic synthesis.[6][7]

  • Hydration: In the presence of a mercuric ion catalyst (Hg²⁺), terminal alkynes undergo hydration to form methyl ketones, following Markovnikov's rule.[5][6][7] Hydroboration-oxidation provides an anti-Markovnikov addition of water, yielding an aldehyde.[6][7]

  • Hydrogenation: Catalytic hydrogenation of the triple bond can occur. Depending on the catalyst used (e.g., Lindlar's catalyst for partial reduction to a cis-alkene or platinum/palladium for complete reduction to an alkane), the degree of saturation can be controlled.[5][7]

  • Hydrohalogenation: Alkynes react with hydrogen halides (HX) via electrophilic addition. The reaction proceeds through a vinyl carbocation intermediate and typically follows Markovnikov's rule.[5] Addition of a second equivalent of HX can lead to a geminal dihalide.[5]

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond, leading to the formation of carboxylic acids.[8]

The following diagram illustrates a general reaction pathway for terminal alkynes, which is indicative of the chemical stability and potential degradation pathways for 7-methyl-1-nonyne.

G General Reaction Pathways of Terminal Alkynes A Terminal Alkyne (e.g., 7-methyl-1-nonyne) B Acetylide Anion A->B Strong Base (e.g., NaNH2) C Methyl Ketone A->C H2O, H2SO4 HgSO4 D Aldehyde A->D 1. Sia2BH 2. H2O2, NaOH E cis-Alkene A->E H2 Lindlar's Catalyst F Alkane A->F 2 H2, Pt/Pd/Ni G Vinyl Halide A->G HX I Carboxylic Acid A->I 1. O3 2. H2O E->F H2, Pt/Pd/Ni H Geminal Dihalide G->H HX

General reaction pathways of terminal alkynes.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies for determining the solubility and stability of 7-methyl-1-nonyne.

This protocol describes the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound in a given solvent.

G Workflow for Thermodynamic Solubility Determination A Prepare saturated solution: Add excess 7-methyl-1-nonyne to solvent. B Equilibrate: Shake at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Phase Separation: Centrifuge or allow to stand to separate undissolved solid. B->C D Sample Collection: Carefully withdraw an aliquot of the supernatant. C->D E Dilution: Dilute the aliquot with a suitable solvent. D->E F Quantification: Analyze the concentration using a validated analytical method (e.g., GC-MS, HPLC). E->F G Calculate Solubility: Determine the solubility from the measured concentration and dilution factor. F->G G Workflow for Chemical Stability Assessment A Prepare stock solution of 7-methyl-1-nonyne in a suitable solvent. B Aliquot stock solution into separate vials for each stress condition. A->B C Apply Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) B->C D Incubate samples for predetermined time points (e.g., 0, 2, 4, 8, 24 hours). C->D E Neutralize/Quench reactions at each time point. D->E F Analyze samples by a stability-indicating method (e.g., HPLC, GC-MS). E->F G Quantify remaining 7-methyl-1-nonyne and identify major degradants. F->G H Determine degradation kinetics and pathways. G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Organic Compounds Using 7-Methyl-1-nonyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-nonyne is a valuable C10 terminal alkyne building block for the synthesis of complex organic molecules. Its branched alkyl chain and terminal alkyne functionality allow for a variety of chemical transformations, making it a versatile precursor in the synthesis of natural products, particularly insect pheromones. This document provides detailed application notes and experimental protocols for the utilization of 7-methyl-1-nonyne in the synthesis of the sex pheromone components of the warehouse beetle, Trogoderma inclusum.

The key synthetic targets derived from 7-methyl-1-nonyne are (Z)-14-methyl-8-hexadecen-1-ol (trogodermol) and the corresponding aldehyde, (Z)-14-methyl-8-hexadecenal. These compounds are potent insect attractants and have significant applications in pest management strategies. The synthetic pathways outlined below leverage the reactivity of the terminal alkyne for carbon chain extension and subsequent stereoselective reduction to the desired (Z)-alkene.

Application: Synthesis of Trogoderma inclusum Sex Pheromone

The primary application of 7-methyl-1-nonyne detailed here is its role as a key starting material in the multi-step synthesis of the sex pheromone of the larger cabinet beetle, Trogoderma inclusum. The synthesis involves two main stages:

  • Carbon Chain Extension: The acetylide anion of 7-methyl-1-nonyne is generated and coupled with a suitable electrophile to construct the C16 backbone of the pheromone.

  • Stereoselective Alkyne Reduction and Functional Group Transformation: The resulting internal alkyne is stereoselectively reduced to a (Z)-alkene, followed by functional group manipulation to yield the target alcohol (trogodermol) and aldehyde.

This synthetic approach provides a reliable method for obtaining these biologically active compounds for research and pest control applications.

Experimental Protocols

The following protocols are based on established synthetic strategies for insect pheromones and represent a viable pathway from 7-methyl-1-nonyne to the target molecules.

Protocol 1: Synthesis of 1-Bromo-7-methylnonane from 7-Methyl-1-nonyne

This initial step is not explicitly detailed in the pheromone synthesis literature but represents a logical conversion of the starting alkyne to a more versatile alkylating agent if needed for alternative coupling strategies. A common method for the anti-Markovnikov hydrobromination of a terminal alkyne is radical addition of HBr.

Materials:

  • 7-Methyl-1-nonyne

  • Hydrogen bromide (HBr) gas or HBr in acetic acid

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous solvent (e.g., hexane or heptane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 7-methyl-1-nonyne in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Add a catalytic amount of AIBN to the solution.

  • Bubble HBr gas through the solution at room temperature, or add HBr in acetic acid dropwise. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material.

  • Once the reaction is complete, quench by washing with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 1-bromo-7-methylnon-1-ene.

  • The resulting vinyl bromide can then be reduced to the saturated 1-bromo-7-methylnonane using catalytic hydrogenation (e.g., H2, Pd/C).

Protocol 2: Alkylation of an Acetylide with a Derivative of 7-Methyl-1-nonyne (Illustrative Example)

While a direct alkylation of 7-methyl-1-nonyne is a key step, the literature more commonly describes the coupling of a C7 electrophile with a C9 acetylide. For the purpose of illustrating the use of a 7-methylnonyl fragment, a hypothetical protocol is presented based on common organic synthesis techniques. A more direct route involves the deprotonation of 7-methyl-1-nonyne itself and reaction with a C7 electrophile.

Materials:

  • 7-Methyl-1-nonyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 1-Bromo-7-iodoheptane (or a similar C7 electrophile)

  • Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-methyl-1-nonyne in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi solution dropwise. Stir the solution at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

  • In a separate flask, dissolve the C7 electrophile (e.g., 1-bromo-7-iodoheptane) in anhydrous THF.

  • Add the solution of the electrophile to the lithium acetylide solution at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the crude coupled product.

  • Purify the product by column chromatography on silica gel.

Expected Yield: Yields for such coupling reactions are typically in the range of 70-90%.

Protocol 3: Stereoselective Reduction of the Internal Alkyne to a (Z)-Alkene

This protocol describes the partial hydrogenation of the internal alkyne to the corresponding (Z)-alkene, a critical step in the synthesis of the Trogoderma pheromone.

Materials:

  • The internal alkyne synthesized in the previous step

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hexane or ethanol as solvent

  • Hydrogen gas (H2)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the alkyne in the chosen solvent in a flask suitable for hydrogenation.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Add a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

  • Flush the apparatus with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient).

  • Monitor the reaction progress carefully by TLC or GC-MS to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the (Z)-alkene.

Expected Yield: Yields for Lindlar hydrogenation are typically high, often exceeding 90%, with high stereoselectivity for the (Z)-isomer.

Protocol 4: Conversion to (Z)-14-methyl-8-hexadecen-1-ol (Trogodermol) and (Z)-14-methyl-8-hexadecenal

This final stage involves the conversion of the synthesized (Z)-alkene, which may have a protecting group on a terminal hydroxyl function from the C7 fragment, to the final pheromone components.

Deprotection (if necessary):

  • If a tetrahydropyranyl (THP) ether protecting group was used on the C7 fragment, it can be removed by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in methanol.

Oxidation to the Aldehyde:

  • The alcohol, (Z)-14-methyl-8-hexadecen-1-ol, can be oxidized to the corresponding aldehyde, (Z)-14-methyl-8-hexadecenal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or the Dess-Martin periodinane.

General Oxidation Procedure with PCC:

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) adsorbed on silica gel or Celite.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a short column of silica gel, eluting with a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Concentrate the eluate to obtain the aldehyde.

Expected Yield: Oxidation yields are typically in the range of 70-85%.

Data Presentation

Table 1: Summary of Synthetic Intermediates and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
7-Methyl-1-nonyneC10H18138.25Starting Material
1-Bromo-7-methylnonaneC10H21Br221.18Radical Hydrobromination & Reduction
(Z)-14-Methyl-8-hexadecen-1-olC17H34O254.45Alkyne Coupling & Lindlar Reduction
(Z)-14-methyl-8-hexadecenalC17H32O252.44Oxidation of Alcohol

Visualizations

Logical Workflow for Pheromone Synthesis

Pheromone_Synthesis A 7-Methyl-1-nonyne B Deprotonation (n-BuLi) A->B C Lithium Acetylide of 7-Methyl-1-nonyne B->C E Coupling Reaction (SN2) C->E D C7 Electrophile (e.g., 1-Iodo-7-bromoheptane) D->E F Internal Alkyne (C16 backbone) E->F G Stereoselective Reduction (Lindlar's Catalyst, H2) F->G H (Z)-Alkene G->H I Functional Group Transformation H->I J (Z)-14-methyl-8-hexadecen-1-ol (Trogodermol) I->J K Oxidation (PCC) J->K L (Z)-14-methyl-8-hexadecenal K->L

Caption: Synthetic pathway from 7-methyl-1-nonyne to Trogoderma pheromones.

Relationship between Key Reactants and Products

Reactant_Product_Relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Start1 7-Methyl-1-nonyne C10H18 Intermediate (Z)-14-Methyl-8-hexadecen-1-ol C17H34O Start1->Intermediate Coupling & Reduction Start2 C7 Electrophile e.g., I-(CH2)7-Br Start2->Intermediate Coupling Final (Z)-14-methyl-8-hexadecenal C17H32O Intermediate->Final Oxidation

Caption: Key reactants leading to the final pheromone product.

Application Notes: 7-Methyl-1-nonyne as a Versatile Building Block in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyl-1-nonyne is a valuable chiral building block in organic synthesis, particularly in the stereoselective preparation of insect pheromones. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through various coupling reactions, while the chiral center at the 7-position enables the synthesis of enantiomerically pure target molecules. This document provides detailed application notes and experimental protocols for the use of 7-methyl-1-nonyne in the synthesis of the khapra beetle (Trogoderma granarium) pheromone, (Z)-14-methyl-8-hexadecenal.

Key Applications

The primary application of 7-methyl-1-nonyne highlighted here is its role as a precursor in the synthesis of long-chain, methyl-branched insect pheromones. The synthetic strategy involves three key transformations:

  • Alkylation of the Terminal Alkyne: The terminal proton of 7-methyl-1-nonyne is acidic and can be readily removed by a strong base to form a lithium acetylide. This nucleophile can then be alkylated with a suitable electrophile, such as a protected bromoalcohol, to extend the carbon chain.

  • Stereoselective Reduction of the Internal Alkyne: The resulting internal alkyne is stereoselectively reduced to a (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst. This step is crucial for establishing the correct geometry of the double bond, which is often critical for biological activity.

  • Oxidation of the Terminal Alcohol: The protected alcohol is deprotected and then oxidized to an aldehyde to yield the final pheromone product. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) are typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocols

Synthesis of (Z)-14-methyl-8-hexadecenal

The overall synthetic pathway for the production of (Z)-14-methyl-8-hexadecenal from 7-methyl-1-nonyne is depicted in the following workflow:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Deprotection & Oxidation A 7-Methyl-1-nonyne B 1. n-BuLi, THF, -78 °C 2. 7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide A->B Deprotonation & SN2 C 2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran B->C D 2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran E H2, Lindlar's Catalyst, Quinoline, Hexane D->E Partial Hydrogenation F 2-(((Z)-14-Methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran E->F G 2-(((Z)-14-Methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran H 1. p-TsOH, MeOH 2. PCC, CH2Cl2 G->H Deprotection & Oxidation I (Z)-14-Methyl-8-hexadecenal H->I

Synthetic workflow for (Z)-14-methyl-8-hexadecenal.

Protocol 1: Alkylation of 7-Methyl-1-nonyne

This protocol describes the formation of the carbon skeleton of the target pheromone through the alkylation of the lithium acetylide of 7-methyl-1-nonyne.

  • Materials:

    • 7-Methyl-1-nonyne

    • n-Butyllithium (n-BuLi) in hexanes

    • 7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide (THP-protected 7-bromo-1-heptanol)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of 7-methyl-1-nonyne (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

    • A solution of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide (1.2 eq) in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product, 2-((14-methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran, is purified by flash column chromatography on silica gel.

Quantitative Data:

ReactantMolar Eq.Typical Yield (%)
7-Methyl-1-nonyne1.085-95
n-Butyllithium1.1-
7-(THP)-7-bromo-1-heptanol1.2-

Protocol 2: Partial Hydrogenation of 2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran

This protocol details the stereoselective reduction of the internal alkyne to a (Z)-alkene.

  • Materials:

    • 2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran

    • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

    • Quinoline

    • Hexane

    • Hydrogen gas (H₂)

  • Procedure:

    • A solution of 2-((14-methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in hexane is prepared in a flask equipped with a stir bar.

    • Lindlar's catalyst (0.1 eq by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction) are added to the solution.

    • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

    • The reaction is monitored by TLC or GC until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 2-(((Z)-14-methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran.

Quantitative Data:

ReactantMolar Eq.Typical Yield (%)Stereoselectivity (Z:E)
Alkyne1.0>95>98:2
Lindlar's Catalyst0.1 (w/w)--

Protocol 3: Deprotection and Oxidation to (Z)-14-Methyl-8-hexadecenal

This final two-step, one-pot protocol describes the removal of the THP protecting group followed by oxidation to the target aldehyde.

  • Materials:

    • 2-(((Z)-14-Methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran

    • p-Toluenesulfonic acid (p-TsOH)

    • Methanol (MeOH)

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Celite or silica gel

    • Diethyl ether

  • Procedure:

    • Deprotection: A solution of 2-(((Z)-14-methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in methanol is treated with a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure.

    • Oxidation: The crude alcohol is dissolved in anhydrous dichloromethane. Pyridinium chlorochromate (1.5 eq) and Celite (or silica gel) are added to the solution.[1][2][3][4][5]

    • The mixture is stirred at room temperature until the alcohol is consumed (monitored by TLC).

    • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield (Z)-14-methyl-8-hexadecenal.

Quantitative Data:

ReactantMolar Eq.Typical Yield (%) (over 2 steps)
THP-protected alkene1.075-85
p-TsOHcatalytic-
PCC1.5-

Signaling Pathway Analogy: Synthetic Logic

The logic of this multi-step synthesis can be visualized as a directed pathway, where each reaction transforms the substrate, bringing it closer to the final target molecule.

G Start 7-Methyl-1-nonyne (Starting Material) Intermediate1 Lithium Acetylide (Activated Nucleophile) Start->Intermediate1 Deprotonation Intermediate2 Internal Alkyne (Elongated Chain) Intermediate1->Intermediate2 Alkylation Intermediate3 (Z)-Alkene (Correct Stereochemistry) Intermediate2->Intermediate3 Partial Hydrogenation Target (Z)-14-Methyl-8-hexadecenal (Pheromone) Intermediate3->Target Deprotection & Oxidation

Logical flow of the synthetic pathway.

References

Application Notes and Protocols for 7-Methyl-1-Nonyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 7-methyl-1-nonyne, a terminal alkyne, in click chemistry. The protocols detailed below are generalized for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and serve as a starting point for experimental design. Optimization for specific applications using 7-methyl-1-nonyne is recommended.

Introduction to Click Chemistry Applications

Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them ideal for a variety of applications in life sciences and materials science. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne like 7-methyl-1-nonyne.[1][2][3] This bioorthogonal reaction allows for the precise conjugation of molecules in complex biological environments.[4]

Potential applications of 7-methyl-1-nonyne in click chemistry include:

  • Bioconjugation: Labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging, tracking, and quantification.[5]

  • Drug Discovery: Synthesis of novel drug candidates, prodrugs, and targeted drug delivery systems. The triazole linker is a stable and biocompatible moiety.[3][4]

  • Materials Science: Formation of functionalized polymers and surface modification of materials for various applications, including the development of glyco-gold nanoparticles.[6][7][8]

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for click reactions involving a terminal alkyne like 7-methyl-1-nonyne with an azide-modified substrate. These values are intended for illustrative purposes and will vary depending on the specific reactants and reaction conditions.

Table 1: Reaction Conditions and Yields for Bioconjugation

ParameterCondition ACondition BCondition C
Alkyne (7-methyl-1-nonyne) 1.2 eq1.5 eq2.0 eq
Azide-Substrate 1.0 eq1.0 eq1.0 eq
CuSO₄ 0.1 eq0.05 eq0.1 eq
Ligand (THPTA) 0.5 eq0.25 eq0.5 eq
Reducing Agent (Na-Ascorbate) 5.0 eq2.5 eq5.0 eq
Solvent PBS/DMSO (4:1)Watert-BuOH/Water (1:1)
Temperature Room Temp37°CRoom Temp
Reaction Time 1 h2 h30 min
Product Yield (%) >95%>90%>98%

Table 2: Kinetic Parameters for a Typical CuAAC Reaction

ParameterValue
Rate Constant (k) 10⁴ - 10⁵ M⁻¹s⁻¹
Reaction Order Second Order
Half-life (t₁/₂) < 1 min (at µM concentrations)

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions. Note: These are general protocols and may require optimization for 7-methyl-1-nonyne and the specific azide-containing molecule.

Protocol 1: Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide functionality with 7-methyl-1-nonyne.

Materials:

  • Azide-modified protein

  • 7-methyl-1-nonyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • 7-methyl-1-nonyne: 10 mM in DMSO.

    • CuSO₄: 100 mM in deionized water.

    • THPTA: 500 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2 µL of 100 mM CuSO₄ and 2 µL of 500 mM THPTA). Let it stand for 5 minutes at room temperature.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.

    • Add the 7-methyl-1-nonyne stock solution to a final concentration of 10-100 µM.

    • Add the catalyst premix to a final copper concentration of 50-200 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. Protect from light if using fluorescently tagged molecules.

  • Purification: Remove excess reagents by methods such as dialysis, size exclusion chromatography, or spin filtration.

Protocol 2: Functionalization of a Small Molecule

This protocol outlines the reaction of an azide-containing small molecule with 7-methyl-1-nonyne.

Materials:

  • Azide-containing small molecule

  • 7-methyl-1-nonyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • Dissolve Reactants:

    • In a reaction vial, dissolve the azide-containing small molecule (1 eq) in a 1:1 mixture of tert-butanol and water.

    • Add 7-methyl-1-nonyne (1.1 eq).

  • Prepare and Add Catalyst:

    • In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

    • Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction Execution:

    • Add the sodium ascorbate solution to the reaction mixture.

    • Add the CuSO₄ solution to initiate the reaction.

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete (typically 1-4 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Reductant) premix Catalyst Premix (CuSO4 + Ligand) reagents->premix Pre-complexation setup Reaction Setup (Mix Reactants) reagents->setup premix->setup initiate Initiate Reaction (Add Reductant) setup->initiate incubate Incubation initiate->incubate monitor Monitor Progress (TLC/LC-MS) incubate->monitor purify Purification (Chromatography/Filtration) monitor->purify product Final Product purify->product

Caption: General workflow for a CuAAC reaction.

signaling_pathway_analogy cluster_reactants Reactants cluster_catalysis Catalytic Cycle alkyne 7-Methyl-1-Nonyne (Terminal Alkyne) copper_I Cu(I) Catalyst alkyne->copper_I Forms Copper Acetylide azide Azide-Modified Molecule azide->copper_I copper_II Cu(II) copper_I->copper_II Oxidation triazole Triazole-Linked Product copper_I->triazole Cycloaddition copper_II->copper_I Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->copper_II

Caption: Catalytic cycle of a CuAAC reaction.

References

Application Notes and Protocols for the Use of 7-methyl-1-nonyne in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methyl-1-nonyne is a terminal alkyne characterized by a branched, lipophilic nine-carbon chain. This structural feature makes it an intriguing building block in multicomponent reactions (MCRs), particularly in the synthesis of novel molecular entities for drug discovery and development. The incorporation of the 7-methylnonyl group can significantly influence the physicochemical properties of the resulting compounds, such as their lipophilicity, solubility, and membrane permeability, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.[1][2]

This document provides detailed application notes and a protocol for the use of 7-methyl-1-nonyne in a key multicomponent reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6]

Physicochemical Properties of 7-methyl-1-nonyne

PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
CAS Number 71566-65-9
Boiling Point Not available
Melting Point Not available
Density Not available

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 7-methyl-1-nonyne

The CuAAC reaction is a robust and highly efficient method for the synthesis of 1,2,3-triazoles from a terminal alkyne and an azide.[3] This three-component reaction, involving the alkyne, an azide, and a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent), proceeds with high atom economy and typically affords the 1,4-disubstituted triazole as the sole regioisomer.

The lipophilic nature of 7-methyl-1-nonyne may necessitate the use of co-solvents to ensure the solubility of all reaction components. The resulting triazole products, bearing a long, branched alkyl chain, are expected to exhibit increased lipophilicity, which can be advantageous for targeting biological membranes or hydrophobic pockets of proteins.[1][7]

Hypothetical Quantitative Data for CuAAC of 7-methyl-1-nonyne

The following table presents hypothetical, yet realistic, quantitative data for the CuAAC reaction of 7-methyl-1-nonyne with various azides, based on typical yields and reaction times observed for similar terminal alkynes.

EntryAzideSolvent SystemTemperature (°C)Time (h)Yield (%)
1Benzyl AzideTHF/H₂O (1:1)251292
2Phenyl Azidet-BuOH/H₂O (1:1)40888
31-Azido-4-nitrobenzeneDioxane/H₂O (2:1)50685
4(S)-2-Azido-3-methylbutanoic acidDMF/H₂O (3:1)251878

Experimental Protocol: Synthesis of 1-Benzyl-4-(7-methylnon-1-yl)-1H-1,2,3-triazole

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of 7-methyl-1-nonyne and benzyl azide.

Materials:

  • 7-methyl-1-nonyne

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add 7-methyl-1-nonyne (1.0 mmol, 1.0 eq.), benzyl azide (1.0 mmol, 1.0 eq.), and a 1:1 mixture of THF and water (20 mL).

  • Stir the mixture at room temperature until all components are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(7-methylnon-1-yl)-1H-1,2,3-triazole.

Visualizations

G Experimental Workflow for CuAAC reagents Combine 7-methyl-1-nonyne, benzyl azide, THF, and water in a flask. stir1 Stir until dissolved. reagents->stir1 add_reagents Add sodium ascorbate and copper(II) sulfate solutions to the reaction mixture. stir1->add_reagents na_asc Prepare fresh sodium ascorbate solution. na_asc->add_reagents cu_so4 Prepare copper(II) sulfate solution. cu_so4->add_reagents react Stir at room temperature. Monitor by TLC. add_reagents->react quench Quench with saturated aqueous NH4Cl. react->quench extract Extract with ethyl acetate. quench->extract wash_dry Wash with brine and dry over anhydrous MgSO4. extract->wash_dry concentrate Concentrate under reduced pressure. wash_dry->concentrate purify Purify by column chromatography. concentrate->purify product Obtain pure 1-benzyl-4-(7-methylnon-1-yl) -1H-1,2,3-triazole. purify->product

Caption: Workflow for the CuAAC synthesis of a 1,2,3-triazole from 7-methyl-1-nonyne.

G Diversification and Biological Relevance cluster_0 Core Triazole Structure cluster_1 Variable Components cluster_2 Potential Biological Applications Core 1,4-disubstituted-1,2,3-triazole Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Antiviral Antiviral Agents Core->Antiviral Enzyme_Inhibitors Enzyme Inhibitors Core->Enzyme_Inhibitors Alkyne 7-methyl-1-nonyne (Lipophilic Tail) Alkyne->Core Azide R-N3 (Diverse Functionality) Azide->Core

Caption: Structure-activity relationship of 7-methyl-1-nonyne derived triazoles.

Biological Significance and Drug Development Potential

The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry.[5] Its stability to metabolic degradation and its ability to engage in hydrogen bonding and dipole-dipole interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.[5]

The introduction of the lipophilic 7-methylnonyl group from 7-methyl-1-nonyne is a strategic modification that can enhance the drug-like properties of the resulting triazole derivatives.[1] Increased lipophilicity can improve a compound's ability to cross cell membranes and access intracellular targets.[2] Furthermore, the branched nature of the alkyl chain may provide a degree of conformational constraint, which can be beneficial for binding to specific protein targets.[8]

Triazoles derived from long-chain alkynes have been investigated for a variety of therapeutic applications. The lipophilic tail can anchor the molecule within a lipid bilayer or a hydrophobic binding pocket of a target protein. This can lead to increased potency and duration of action. The modular nature of the CuAAC reaction allows for the facile synthesis of libraries of these lipophilic triazoles by varying the azide component, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[6][7]

References

Application Notes and Protocols for the Quantification of 7-methyl-1-nonyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methyl-1-nonyne is a terminal alkyne whose accurate quantification is crucial in various research and development settings, including synthetic chemistry, materials science, and potentially in the monitoring of biological processes where it may be used as a chemical probe. These application notes provide detailed protocols for the quantification of 7-methyl-1-nonyne in organic solvents using Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification.

Analytical Methods Overview

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 7-methyl-1-nonyne. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

  • GC-FID: Offers high sensitivity and a wide linear range for the quantification of hydrocarbons. It is a robust and cost-effective method for routine analysis where the identity of the analyte is already known.

  • GC-MS: Provides mass spectral data, which allows for definitive identification of the analyte by comparing its fragmentation pattern to spectral libraries. It is an invaluable tool for method development, impurity profiling, and analysis of complex matrices.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of 7-methyl-1-nonyne using the described GC-FID method.

ParameterValue
Retention Time ~ 8.5 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Recovery 95 - 105%

Experimental Protocols

Sample Preparation: Solvent Dilution

This protocol is suitable for samples where 7-methyl-1-nonyne is dissolved in a volatile organic solvent.

Materials:

  • Hexane (or another suitable volatile organic solvent, e.g., dichloromethane)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of pure 7-methyl-1-nonyne and dissolve it in a known volume of hexane to prepare a stock solution of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane. A typical concentration range would be 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Sample Preparation: Dilute the unknown sample with hexane to a concentration that is expected to fall within the calibration range.

  • Transfer to Vials: Transfer the prepared standards and samples into GC vials and cap them securely.

GC-FID Quantification Protocol

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar column such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

Instrumental Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min
Detector Temperature 280 °C
Detector Gases Hydrogen and Air (as per manufacturer's recommendation)

Analysis and Quantification:

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) with the calibration standards run first, followed by the unknown samples. Include solvent blanks to check for system contamination.

  • Data Acquisition: Run the sequence and acquire the chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of 7-methyl-1-nonyne against the concentration of the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of 7-methyl-1-nonyne in the unknown samples by interpolating their peak areas from the calibration curve.

GC-MS Confirmation Protocol

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole MS).

  • GC Column: Same as for GC-FID.

Instrumental Parameters:

ParameterSetting
GC Parameters Same as for GC-FID
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan
Scan Range 35 - 350 m/z

Analysis:

  • Data Acquisition: Inject a representative sample or standard.

  • Mass Spectrum Analysis: Obtain the mass spectrum of the peak corresponding to 7-methyl-1-nonyne. The expected molecular ion [M]⁺ is at m/z 138.

  • Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Common fragments for branched alkynes include the loss of alkyl groups.

  • Library Search: Compare the acquired mass spectrum with a commercial mass spectral library (e.g., NIST) for confirmation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_detection_methods cluster_data Data Processing & Reporting stock Prepare Stock Solution (1 mg/mL 7-methyl-1-nonyne in Hexane) cal_standards Create Calibration Standards (0.5 - 100 µg/mL) stock->cal_standards vials Transfer to GC Vials cal_standards->vials sample_prep Dilute Unknown Sample sample_prep->vials injection Inject 1 µL into GC vials->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Detection separation->detection fid FID (Quantification) detection->fid for quantification ms MS (Confirmation) detection->ms for confirmation calibration_curve Generate Calibration Curve fid->calibration_curve confirmation Confirm Identity with MS Data ms->confirmation quantification Quantify Unknown Samples calibration_curve->quantification report Final Report quantification->report confirmation->report

Troubleshooting & Optimization

Navigating the Synthesis of 7-Methyl-1-nonyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of 7-methyl-1-nonyne, a terminal alkyne with applications in various research domains, a clear understanding of the reaction landscape is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 7-methyl-1-nonyne?

The most common and direct method for the synthesis of 7-methyl-1-nonyne is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to form a sodium acetylide intermediate. This is followed by a nucleophilic substitution (SN2) reaction with a suitable primary alkyl halide, in this case, 1-bromo-5-methylheptane.[1][2]

Q2: What is the major side reaction to be aware of during the synthesis of 7-methyl-1-nonyne?

The principal side reaction is the E2 (bimolecular elimination) reaction, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction.[2][3] The acetylide anion is a strong base, and if the reaction conditions are not optimal, or if an inappropriate alkyl halide is used, it can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired alkyne.

Q3: Can secondary or tertiary alkyl halides be used for this synthesis?

No, the use of secondary or tertiary alkyl halides is not recommended. The acetylide ion is a potent base, and with the increased steric hindrance of secondary and tertiary alkyl halides, the E2 elimination reaction becomes the predominant pathway, leading to very low yields of the desired alkyne product.[2][3]

Q4: Are there other potential side reactions besides elimination?

Under certain conditions, particularly at higher temperatures and with weaker bases like potassium hydroxide, isomerization of the terminal alkyne to a more stable internal alkyne can occur. However, the use of sodium amide in liquid ammonia at low temperatures generally minimizes this side reaction.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 7-methyl-1-nonyne and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or no yield of 7-methyl-1-nonyne Incomplete deprotonation of acetylene.Ensure the sodium amide is fresh and has not been deactivated by moisture. Use a sufficient excess of sodium amide to drive the deprotonation to completion.
Deactivated alkyl halide.Use freshly distilled 1-bromo-5-methylheptane to ensure its reactivity.
Reaction temperature is too low.While low temperatures are generally favored to minimize side reactions, ensure the reaction has enough thermal energy to proceed. Monitor the reaction progress by TLC or GC.
Presence of a significant amount of 7-methyl-1-nonene in the product mixture E2 elimination is favored.Maintain a low reaction temperature (typically -33°C, the boiling point of liquid ammonia). Ensure the use of a primary alkyl halide (1-bromo-5-methylheptane). The choice of solvent is also critical; liquid ammonia is the standard and most effective.
Formation of internal alkyne isomers High reaction temperature and/or use of a weaker base.Use sodium amide in liquid ammonia. Avoid higher temperatures which can promote isomerization.
Difficulty in isolating the final product Incomplete quenching of the reaction.Ensure the reaction is properly quenched with a proton source like water or ammonium chloride to protonate the acetylide anion and neutralize any remaining base before extraction.

Data on Substitution vs. Elimination

The ratio of the desired SN2 product (7-methyl-1-nonyne) to the E2 elimination byproduct (7-methyl-1-nonene) is highly dependent on the structure of the alkyl halide and the reaction conditions. While specific quantitative data for the 1-bromo-5-methylheptane system can vary, the general trend is a strong preference for substitution with primary alkyl halides.

Alkyl Halide Type Primary (e.g., 1-bromo-5-methylheptane) Secondary Tertiary
Major Product SN2 (Alkylation)E2 (Elimination)E2 (Elimination)
Approximate Yield of Alkyne 45-55% or higherVery low to negligibleNegligible
Approximate Yield of Alkene LowHighVery High

Note: Yields are approximate and can be influenced by specific reaction conditions.[4]

Experimental Protocols

Key Experiment: Synthesis of 7-Methyl-1-nonyne via Acetylene Alkylation

Objective: To synthesize 7-methyl-1-nonyne by the reaction of sodium acetylide with 1-bromo-5-methylheptane.

Materials:

  • Liquid ammonia

  • Sodium metal

  • Acetylene gas

  • 1-bromo-5-methylheptane

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Standard glassware for anhydrous reactions (three-neck flask, condenser with drying tube, dropping funnel, gas inlet tube)

  • Magnetic stirrer and stirring bar

  • Dry ice/acetone bath

Procedure:

  • Preparation of Sodium Amide: In a three-neck flask equipped with a condenser, gas inlet tube, and mechanical stirrer, condense approximately 500 mL of liquid ammonia. Add a small piece of sodium metal to the liquid ammonia. The formation of a persistent blue color indicates the absence of water. Then, add a catalytic amount of ferric nitrate.

  • Slowly add a total of 0.5 mol of sodium metal in small pieces to the vigorously stirred liquid ammonia. The blue color will disappear as the sodium reacts to form sodium amide. The reaction is complete when the solution becomes colorless or gray.

  • Formation of Sodium Acetylide: Bubble purified acetylene gas through the sodium amide suspension at -33°C until the gray precipitate of sodium amide is replaced by the white precipitate of sodium acetylide.

  • Alkylation: To the suspension of sodium acetylide, add 0.45 mol of 1-bromo-5-methylheptane dissolved in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir for an additional 3-4 hours at -33°C.

  • Work-up: Carefully add water to the reaction mixture to decompose the excess sodium amide and unreacted sodium acetylide. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add a saturated aqueous solution of ammonium chloride to the residue.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 7-methyl-1-nonyne.

Visualizing Reaction Pathways

To better understand the chemical processes involved, the following diagrams illustrate the main synthetic route and the competing side reaction.

Synthesis_Pathway acetylene Acetylene acetylide Sodium Acetylide acetylene->acetylide NaNH2 / liq. NH3 product 7-Methyl-1-nonyne acetylide->product SN2 Reaction alkyl_halide 1-Bromo-5-methylheptane alkyl_halide->product

Caption: Main synthetic pathway for 7-methyl-1-nonyne.

Side_Reaction acetylide Sodium Acetylide (Base) elimination_product 7-Methyl-1-nonene acetylide->elimination_product E2 Elimination byproduct Acetylene acetylide->byproduct alkyl_halide 1-Bromo-5-methylheptane alkyl_halide->elimination_product

Caption: Competing E2 elimination side reaction.

This technical support guide provides a foundational understanding of the common challenges and solutions in the synthesis of 7-methyl-1-nonyne. For further in-depth analysis and optimization, consulting detailed research literature is always recommended.

References

Preventing homo-coupling of 7-methyl-1-nonyne in click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homo-coupling of 7-methyl-1-nonyne and other terminal alkynes during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of click reactions?

A1: Homo-coupling, also known as Glaser coupling, is a common side reaction in copper-catalyzed click chemistry where two terminal alkyne molecules, such as 7-methyl-1-nonyne, react with each other to form a symmetrical 1,3-diyne.[1][2][3] This is an oxidative process that consumes the alkyne starting material, leading to a reduced yield of the desired triazole product.[1]

Q2: What causes the homo-coupling of 7-methyl-1-nonyne?

A2: The primary cause of homo-coupling is the presence of oxygen, which oxidizes the catalytically active copper(I) [Cu(I)] to copper(II) [Cu(II)].[1][2][4] Cu(II) species then facilitate the oxidative dimerization of the terminal alkyne.[4] The mechanism of Glaser coupling requires the coexistence of Cu(I) and an oxidant.[2]

Q3: How can I detect if homo-coupling is occurring in my reaction?

A3: The formation of the homo-coupled dimer of 7-methyl-1-nonyne can be detected by various analytical techniques. On Thin Layer Chromatography (TLC), you may observe a new, less polar spot corresponding to the dimer. Techniques like LC-MS and NMR spectroscopy can confirm the presence of the dimer by its mass and characteristic spectral signals, respectively. In some cases, the formation of a bimodal molecular weight distribution in polymer applications can indicate this side reaction.[1]

Q4: Are there any specific ligands that can help prevent this side reaction?

A4: Yes, the choice of ligand is crucial. Nitrogen-based polydentate ligands can stabilize the Cu(I) oxidation state, which is essential for the desired click reaction and helps prevent its oxidation to Cu(II) that promotes homo-coupling.[5] Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are well-known for accelerating the CuAAC reaction and protecting the Cu(I) catalyst from oxidation.[4] The tendency of ligands to promote Glaser coupling generally follows the order: linear bidentate > tridentate > tetradentate.[1]

Troubleshooting Guide

Below are common issues encountered during click reactions with terminal alkynes like 7-methyl-1-nonyne and their potential solutions.

Problem Potential Cause Recommended Solution
Low yield of the desired triazole product and presence of a significant byproduct. Homo-coupling of 7-methyl-1-nonyne. This is likely due to the presence of oxygen in the reaction mixture, leading to the oxidative dimerization of the alkyne.[1][4]1. Deoxygenate the reaction mixture: Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[1] 2. Add a reducing agent: Introduce a slight excess of a reducing agent like sodium ascorbate to the reaction mixture. This will reduce any Cu(II) formed back to the active Cu(I) state.[6] 3. Use a stabilizing ligand: Employ a ligand such as TBTA to stabilize the Cu(I) catalyst and accelerate the desired click reaction.[4]
Reaction is sluggish or does not proceed to completion. Inhibition of the copper catalyst. This can be due to various factors, including the presence of impurities or chelating functional groups in the starting materials.1. Purify starting materials: Ensure the purity of your 7-methyl-1-nonyne and azide partner. 2. Increase catalyst loading: A modest increase in the copper catalyst and ligand concentration may be beneficial. 3. Optimize reaction temperature: While lower temperatures can reduce homo-coupling, a moderate increase in temperature might be necessary to drive the desired reaction to completion, especially with sterically hindered substrates.[7]
Formation of multiple unidentified byproducts. Decomposition of starting materials or products. This could be due to harsh reaction conditions or incompatibility of functional groups.1. Screen reaction conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions. 2. Protect sensitive functional groups: If your substrates contain functional groups that are not stable under the reaction conditions, consider using protecting groups.

Experimental Protocols

Protocol 1: Standard Click Reaction with Sodium Ascorbate

This protocol is designed to minimize homo-coupling by using a reducing agent.

  • In a clean, dry flask, dissolve the azide (1.0 eq.) and 7-methyl-1-nonyne (1.1 eq.) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

  • Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.).

  • Under an inert atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.

Protocol 2: Click Reaction with a Cu(I) Source and a Stabilizing Ligand

This protocol utilizes a Cu(I) salt and a stabilizing ligand to promote the desired reaction under anaerobic conditions.

  • To a reaction vessel, add the azide (1.0 eq.), 7-methyl-1-nonyne (1.1 eq.), and a stabilizing ligand such as TBTA (0.01-0.05 eq.).

  • Add a deoxygenated solvent (e.g., THF or a mixture of DMF and water).

  • Purge the vessel with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add a Cu(I) source, such as copper(I) bromide or [Cu(CH₃CN)₄]PF₆ (0.01-0.05 eq.).

  • Stir the reaction at the desired temperature, monitoring its progress.

  • Once the reaction is complete, perform an appropriate workup to isolate the product.

Visual Guides

Reaction Pathway: CuAAC vs. Glaser Coupling

The following diagram illustrates the desired CuAAC pathway and the competing Glaser homo-coupling side reaction.

Reaction_Pathways Alkyne 7-Methyl-1-nonyne Triazole Desired Triazole Product Alkyne->Triazole Dimer Homo-coupled Dimer (1,3-Diyne) Alkyne->Dimer Azide Azide Partner Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole CuAAC Cycle Cu_II Cu(II) Cu_I->Cu_II Oxidation O2 Oxygen (O2) O2->Cu_II Cu_II->Cu_I Cu_II->Dimer Glaser Coupling ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Cu_I Reduction

Caption: Competing pathways in a click reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with homo-coupling.

Troubleshooting_Workflow Start Low Triazole Yield / Byproduct Formation Check_HomoCoupling Analyze for Homo-coupled Dimer (TLC, LC-MS, NMR) Start->Check_HomoCoupling Implement_Deoxygenation Implement Rigorous Deoxygenation Protocol Check_HomoCoupling->Implement_Deoxygenation Dimer Detected Other_Issue Investigate Other Potential Issues (Purity, Catalyst Activity) Check_HomoCoupling->Other_Issue No Dimer Add_Reducing_Agent Add Reducing Agent (e.g., Sodium Ascorbate) Implement_Deoxygenation->Add_Reducing_Agent Use_Stabilizing_Ligand Use Stabilizing Ligand (e.g., TBTA) Add_Reducing_Agent->Use_Stabilizing_Ligand Optimize_Conditions Optimize Other Conditions (Temperature, Concentration) Use_Stabilizing_Ligand->Optimize_Conditions Success Successful Click Reaction Optimize_Conditions->Success

Caption: Troubleshooting homo-coupling in click reactions.

References

Technical Support Center: Synthesis of 7-methyl-1-nonyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-methyl-1-nonyne synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 7-methyl-1-nonyne via the alkylation of acetylene. The primary synthetic route involves the reaction of sodium acetylide with 1-bromo-5-methylheptane in a polar aprotic solvent.

Problem 1: Low or No Yield of 7-methyl-1-nonyne

Possible Cause Recommended Solution
Inactive Sodium Amide (NaNH₂) Sodium amide is hygroscopic and can decompose upon exposure to moisture. Use freshly opened, high-quality sodium amide. Ensure a dry, inert atmosphere (e.g., nitrogen or argon) during handling and reaction setup.
Inefficient Acetylide Formation The deprotonation of acetylene is crucial. Ensure acetylene gas is bubbled through the solvent containing sodium amide for a sufficient amount of time to form the sodium acetylide salt.[1]
Poor Quality Alkyl Halide The purity of 1-bromo-5-methylheptane is critical. Impurities can lead to side reactions. Purify the alkyl halide by distillation before use if its purity is questionable.
Incorrect Reaction Temperature The reaction temperature influences the rate of the desired S(_N)2 reaction versus the competing E2 elimination. Maintain the reaction temperature within the optimal range, typically between 25°C and 50°C for this type of alkylation.[2]
Inappropriate Solvent The choice of solvent significantly impacts the reaction rate and yield. Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) to enhance the nucleophilicity of the acetylide anion.[3]
Premature Quenching Ensure the reaction is allowed to proceed to completion before quenching with water or an acidic workup. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Problem 2: Presence of Significant Amounts of Byproducts

Byproduct Identification Cause Solution
5-methyl-1-heptene GC-MS analysis will show a compound with a molecular weight corresponding to C₈H₁₆.This is the product of the E2 elimination reaction, which competes with the S(_N)2 substitution.[4]Use a less sterically hindered primary alkyl halide if possible. Maintain a lower reaction temperature to favor the S(_N)2 pathway.[2] Use a polar aprotic solvent to enhance the rate of substitution over elimination.
Internal Alkynes (e.g., 7-methyl-2-nonyne) NMR spectroscopy will show signals corresponding to internal alkyne protons, and GC analysis will reveal isomers of the desired product.Isomerization of the terminal alkyne to a more stable internal alkyne can occur, especially in the presence of a strong base at elevated temperatures.Use the minimum necessary amount of strong base and maintain a low reaction temperature. Quench the reaction promptly once the formation of the desired product is complete.
Allenes (e.g., 7-methyl-1,2-nonadiene) Can be detected by IR spectroscopy (characteristic absorption around 1950 cm⁻¹) and GC-MS.Isomerization of the terminal alkyne can also lead to the formation of allenes.Similar to preventing internal alkyne formation, use mild reaction conditions and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-methyl-1-nonyne?

A1: The most common and direct route is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂) in a suitable solvent, to form sodium acetylide. The resulting acetylide anion then acts as a nucleophile and reacts with a primary alkyl halide, in this case, 1-bromo-5-methylheptane, via an S(_N)2 reaction to form the carbon-carbon bond and yield 7-methyl-1-nonyne.[1][4]

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a crucial role in solvating the ions in the reaction mixture. Polar aprotic solvents like DMSO, DMF, and THF are preferred because they effectively solvate the sodium cation but not the acetylide anion. This "naked" acetylide anion is a much stronger nucleophile, which significantly increases the rate of the desired S(_N)2 reaction.[3] Protic solvents, on the other hand, would solvate and stabilize the acetylide anion, reducing its nucleophilicity and leading to lower yields.

Q3: How can I minimize the formation of the elimination byproduct, 5-methyl-1-heptene?

A3: The formation of 5-methyl-1-heptene occurs through an E2 elimination pathway, which is always in competition with the S(_N)2 substitution. To favor substitution over elimination:

  • Use a primary alkyl halide: 1-bromo-5-methylheptane is a primary halide, which is ideal for minimizing elimination.[4]

  • Control the temperature: Lower reaction temperatures generally favor the S(_N)2 reaction.[2]

  • Use a non-bulky base: Sodium amide is a suitable choice.

Q4: What is the best way to purify the final product?

A4: Purification of 7-methyl-1-nonyne from the reaction mixture typically involves the following steps:

  • Quenching: Carefully quench the reaction with water or a dilute acid to neutralize any remaining sodium acetylide and sodium amide.[5]

  • Extraction: Extract the product into an organic solvent like diethyl ether or pentane.

  • Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Distillation: The final purification is best achieved by fractional distillation under reduced pressure to separate the 7-methyl-1-nonyne from any unreacted starting materials and higher-boiling byproducts.

Q5: Can I use a Grignard reagent instead of sodium acetylide?

A5: Yes, an alternative approach is to use a Grignard reagent. You could prepare ethynylmagnesium bromide by reacting acetylene with a Grignard reagent like ethylmagnesium bromide. This ethynyl Grignard reagent can then be reacted with 1-bromo-5-methylheptane. However, the use of sodium acetylide is often more direct for the alkylation of acetylene itself.

Data Presentation

Table 1: Effect of Solvent on the S(_N)2 Reaction Yield (Qualitative)

SolventSolvent TypeExpected Relative Yield of 7-methyl-1-nonyneRationale
DMSO Polar AproticHighExcellent at solvating cations, leaving a highly reactive "naked" nucleophile.[3]
DMF Polar AproticHighSimilar to DMSO, effectively promotes the S(_N)2 reaction.[3]
THF Polar AproticModerate to HighGood solvent for S(_N)2 reactions, though generally less polar than DMSO and DMF.
Ethanol Polar ProticLowSolvates and stabilizes the acetylide anion, reducing its nucleophilicity.
Hexane NonpolarVery LowPoor solubility of the ionic reactants.

Table 2: Effect of Temperature on Product Distribution (Qualitative)

TemperatureExpected Major ProductExpected Minor ProductRationale
Low (e.g., 25°C) 7-methyl-1-nonyne (S(_N)2)5-methyl-1-heptene (E2)Lower temperatures favor the substitution reaction, which has a lower activation energy than elimination.[2]
High (e.g., > 60°C) 5-methyl-1-heptene (E2)7-methyl-1-nonyne (S(_N)2)Higher temperatures provide more energy to overcome the higher activation barrier of the elimination reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-1-nonyne via Acetylene Alkylation

Materials:

  • Sodium amide (NaNH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetylene gas (purified)

  • 1-bromo-5-methylheptane

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a condenser under an inert atmosphere of nitrogen.

  • To the flask, add sodium amide (1.1 equivalents) and anhydrous DMF.

  • Cool the suspension in an ice bath and bubble purified acetylene gas through the mixture for 1-2 hours to ensure the formation of sodium acetylide.

  • Slowly add a solution of 1-bromo-5-methylheptane (1 equivalent) in anhydrous DMF via the dropping funnel over 30 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 7-methyl-1-nonyne.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for 7-methyl-1-nonyne cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Acetylene Acetylene Deprotonation Deprotonation of Acetylene Acetylene->Deprotonation NaNH2 Sodium Amide (NaNH₂) NaNH2->Deprotonation Alkyl_Halide 1-bromo-5-methylheptane SN2_Reaction SN2 Alkylation Alkyl_Halide->SN2_Reaction Deprotonation->SN2_Reaction Sodium Acetylide Quenching Quenching SN2_Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Distillation Fractional Distillation Extraction->Distillation Product 7-methyl-1-nonyne Distillation->Product

Caption: Workflow for the synthesis of 7-methyl-1-nonyne.

Troubleshooting_Yield Troubleshooting Low Yield Start Low or No Yield Check_Reagents Check Reagent Quality (NaNH₂, Alkyl Halide) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Solvent) Start->Check_Conditions Check_Procedure Review Experimental Procedure (Dryness, Reaction Time) Start->Check_Procedure Side_Reactions Analyze for Side Products (GC-MS, NMR) Check_Reagents->Side_Reactions Reagents OK Check_Conditions->Side_Reactions Conditions OK Check_Procedure->Side_Reactions Procedure OK Optimize Optimize Conditions Side_Reactions->Optimize Identify cause SN2_vs_E2 SN2 vs. E2 Competition Reactants Sodium Acetylide + 1-bromo-5-methylheptane SN2_Pathway SN2 Pathway (Substitution) Reactants->SN2_Pathway E2_Pathway E2 Pathway (Elimination) Reactants->E2_Pathway SN2_Factors Favored by: - Low Temperature - Polar Aprotic Solvent - Primary Alkyl Halide SN2_Pathway->SN2_Factors Product_SN2 7-methyl-1-nonyne (Desired Product) SN2_Pathway->Product_SN2 E2_Factors Favored by: - High Temperature - Strong, Bulky Base - Steric Hindrance E2_Pathway->E2_Factors Product_E2 5-methyl-1-heptene (Byproduct) E2_Pathway->Product_E2

References

Technical Support Center: Troubleshooting Unexpected Byproducts in 7-Methyl-1-Nonyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methyl-1-nonyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues and unexpected byproducts encountered during chemical reactions with this terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 7-methyl-1-nonyne?

A1: 7-methyl-1-nonyne, as a terminal alkyne, is a versatile building block in organic synthesis. The most common reactions include:

  • Hydroboration-Oxidation: For the anti-Markovnikov addition of water across the triple bond to yield 7-methylnonanal.

  • Sonogashira Coupling: To form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

  • Grignard Reaction: Involving the deprotonation of the terminal alkyne to form an acetylide, which can then act as a nucleophile.

  • Isomerization: The triple bond can migrate along the carbon chain under certain basic conditions.

Troubleshooting Guides

Hydroboration-Oxidation Reactions

Q2: I performed a hydroboration-oxidation on 7-methyl-1-nonyne expecting 7-methylnonanal, but I've isolated a significant amount of a ketone. What is happening?

A2: The formation of a ketone, specifically 7-methyl-2-nonanone, indicates that you are getting Markovnikov addition instead of the expected anti-Markovnikov addition.

Troubleshooting:

  • Choice of Borane Reagent: Standard borane (BH₃) can sometimes lead to a loss of regioselectivity, especially with sterically less hindered alkynes. To enhance the anti-Markovnikov selectivity, use a bulkier borane reagent.[1][2] Sterically hindered boranes increase the preference for the boron atom to add to the terminal, less sterically hindered carbon of the alkyne.[2][3]

    Borane ReagentExpected Regioselectivity (Anti-Markovnikov:Markovnikov)
    Borane (BH₃-THF)Moderate to Good (can vary)
    Disiamylborane ((Sia)₂BH)Excellent[2][3]
    9-Borabicyclononane (9-BBN)Excellent[2]
    CatecholboraneGood to Excellent
  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Moisture can react with the borane reagent and affect the outcome.

Experimental Protocol: Hydroboration-Oxidation of 7-methyl-1-nonyne

  • Hydroboration: To a solution of 7-methyl-1-nonyne (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 9-BBN in THF (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).

  • Work-up: Stir the mixture at room temperature for 2-3 hours. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

DOT Script for Hydroboration-Oxidation Workflow:

hydroboration_oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation 7_methyl_1_nonyne 7-methyl-1-nonyne vinylborane Vinylborane Intermediate 7_methyl_1_nonyne->vinylborane 0 °C to RT 9_BBN 9-BBN in THF 9_BBN->vinylborane enol Enol Intermediate vinylborane->enol 0 °C vinylborane->enol NaOH_H2O2 NaOH, H₂O₂ NaOH_H2O2->enol 7_methylnonanal 7-methylnonanal enol->7_methylnonanal Tautomerization

Workflow for the hydroboration-oxidation of 7-methyl-1-nonyne.

Sonogashira Coupling Reactions

Q3: I am trying to couple 7-methyl-1-nonyne with an aryl halide using Sonogashira conditions, but I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A3: The most common byproduct in Sonogashira coupling is the homocoupling product of the terminal alkyne, resulting from a Glaser coupling reaction.[4] In the case of 7-methyl-1-nonyne, this would be 14-methyl-7,9-octadecadiyne. This occurs when two molecules of the terminal alkyne couple with each other.

Troubleshooting:

  • Oxygen-Free Environment: The Glaser coupling is an oxidative process. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.[4]

  • Copper(I) Catalyst: While the copper(I) co-catalyst is essential for the Sonogashira reaction, its presence can also promote homocoupling. Using the minimum effective amount of the copper source (e.g., CuI) can help minimize this side reaction. In some cases, copper-free Sonogashira protocols can be employed, although they may require different ligands and conditions.[4]

  • Order of Addition: Adding the terminal alkyne slowly to the reaction mixture containing the aryl halide, palladium catalyst, and copper catalyst can sometimes reduce the concentration of the alkyne at any given time, thereby disfavoring the bimolecular homocoupling reaction.

ByproductStructureCommon CausePrevention
Homocoupling ProductR-C≡C-C≡C-RPresence of OxygenDegas solvents, use inert atmosphere

Experimental Protocol: Sonogashira Coupling of 7-methyl-1-nonyne with an Aryl Iodide

  • Setup: To a Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Reagent Addition: Add anhydrous and degassed triethylamine (2.0 eq) and anhydrous, degassed THF. Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add 7-methyl-1-nonyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography.

DOT Script for Sonogashira Coupling Pathway:

sonogashira cluster_main_reaction Desired Sonogashira Coupling cluster_side_reaction Undesired Homocoupling 7_methyl_1_nonyne 7-methyl-1-nonyne Coupled_Product Coupled Product 7_methyl_1_nonyne->Coupled_Product Aryl_Halide Aryl Halide Aryl_Halide->Coupled_Product Pd_Cu_cat Pd/Cu Catalyst, Base Pd_Cu_cat->Coupled_Product Alkyne1 7-methyl-1-nonyne Dimer Homocoupling Product Alkyne1->Dimer Alkyne2 7-methyl-1-nonyne Alkyne2->Dimer O2_Cu O₂, Cu(I) O2_Cu->Dimer

Reaction pathways in Sonogashira coupling.

Grignard and Organolithium Reactions

Q4: I deprotonated 7-methyl-1-nonyne with a Grignard reagent and reacted it with a ketone, but I am getting my starting ketone back after workup. What is going wrong?

A4: Recovering the starting ketone suggests that the acetylide is acting as a base rather than a nucleophile, leading to enolization of the ketone. This is particularly common with sterically hindered ketones.

Troubleshooting:

  • Steric Hindrance: The bulky nature of either the acetylide or the ketone can favor deprotonation of the α-carbon of the ketone over nucleophilic attack at the carbonyl carbon.[5] If possible, use a less sterically hindered ketone or a smaller organometallic base to form the acetylide.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over the enolization pathway. The activation energy for deprotonation is often lower than for nucleophilic addition.

  • Choice of Cation: In some cases, the cation can influence the reactivity. For instance, lithium acetylides may exhibit different reactivity compared to magnesium-based Grignard reagents.

Q5: I am seeing byproducts that appear to be the result of my Grignard reagent reacting with my solvent. How can I prevent this?

A5: Grignard reagents are strong bases and will react with any protic solvents, including water and alcohols. Ensure that all glassware is thoroughly dried and that all solvents are anhydrous. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are typically used.

DOT Script for Competing Grignard Reaction Pathways:

grignard_pathways cluster_addition Desired Nucleophilic Addition cluster_enolization Undesired Enolization Acetylide 7-methyl-1-nonynyl Grignard Addition_Product Tertiary Alcohol Acetylide->Addition_Product Enolate Enolate Acetylide->Enolate Acts as a base Ketone Ketone Ketone->Addition_Product Ketone->Enolate Recovered_Ketone Recovered Ketone Enolate->Recovered_Ketone Aqueous Workup

Competing pathways for Grignard reagents with ketones.

Isomerization of the Triple Bond

Q6: I am performing a reaction under basic conditions and my final product seems to have the triple bond in a different position. Is this possible?

A6: Yes, terminal alkynes can isomerize to internal alkynes in the presence of a strong base. This "alkyne zipper" reaction can lead to a mixture of isomers where the triple bond has migrated along the carbon chain.

Troubleshooting:

  • Base Strength and Temperature: The isomerization is typically promoted by very strong bases (e.g., sodium amide in a suitable solvent) and higher temperatures. If isomerization is undesired, use the mildest basic conditions and lowest temperature necessary for your primary reaction.

  • Reaction Time: Prolonged reaction times under strongly basic conditions can increase the extent of isomerization. Monitor the reaction closely and quench it as soon as the desired transformation is complete.

This technical support guide provides a starting point for troubleshooting common issues in reactions involving 7-methyl-1-nonyne. For more specific issues, consulting detailed literature on analogous systems is recommended.

References

Technical Support Center: Catalyst Selection and Optimization for 7-Methyl-1-Nonyne Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 7-methyl-1-nonyne. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for a sterically hindered terminal alkyne like 7-methyl-1-nonyne?

A1: The most common and versatile method for coupling terminal alkynes is the Sonogashira cross-coupling reaction.[1][2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1] Given the steric hindrance of 7-methyl-1-nonyne, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.

Q2: What is the role of the palladium catalyst and the copper co-catalyst in the Sonogashira reaction?

A2: In the Sonogashira reaction, the palladium catalyst facilitates the main catalytic cycle, which involves oxidative addition of the aryl/vinyl halide, followed by transmetalation with the copper acetylide and reductive elimination to form the final product.[3] The copper co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This step is believed to increase the rate of the reaction.[1]

Q3: Can I perform the coupling of 7-methyl-1-nonyne without a copper co-catalyst?

A3: Yes, copper-free Sonogashira coupling protocols have been developed. These methods can be advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue when using copper catalysts.[1][4] However, copper-free systems may require different ligands and reaction conditions to achieve optimal performance.

Q4: What type of palladium catalyst is best suited for coupling a sterically hindered alkyne?

A4: For sterically hindered substrates, palladium catalysts with bulky and electron-rich phosphine ligands, such as those developed by Buchwald or N-heterocyclic carbene (NHC) ligands, are often more effective.[5][6] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to stabilize the palladium center. The choice of ligand can significantly influence the chemoselectivity of the reaction.[6]

Q5: What is the purpose of the base in the Sonogashira reaction?

A5: The base, typically an amine such as triethylamine (Et3N) or diisopropylamine (DIPA), plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[3] It also acts as a scavenger for the hydrogen halide that is formed during the reaction. In some cases, the amine can also serve as the solvent for the reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is not oxidized (Pd(0) is the active species). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Consider using a more active catalyst system, such as one with a bulky phosphine ligand.
Poor substrate reactivityAryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[7] For less reactive halides, increasing the reaction temperature or using a more active catalyst may be necessary.
Insufficiently strong baseThe base must be strong enough to deprotonate the terminal alkyne. Consider switching to a stronger base if deprotonation is suspected to be an issue.
Significant Homocoupling of 7-methyl-1-nonyne (Glaser Coupling) Presence of oxygen and copper(I) catalystThis is a common side reaction, especially with copper catalysts in the presence of oxygen.[4][8] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[8] Alternatively, consider using a copper-free Sonogashira protocol.
Formation of Palladium Black Catalyst decompositionThis indicates the precipitation of palladium metal, leading to catalyst deactivation. This can be caused by high temperatures, improper ligand choice, or the presence of impurities. Try lowering the reaction temperature, using a more robust ligand, or ensuring the purity of your reagents.
Reaction Stalls Before Completion Catalyst inhibitionThe amine hydrohalide salt formed during the reaction can sometimes inhibit the catalyst. Using a less polar solvent can sometimes mitigate this issue.
Steric hindranceThe bulky nature of 7-methyl-1-nonyne can slow down the reaction.[9][10] Using a catalyst with a less sterically demanding ligand or increasing the reaction time and/or temperature might be necessary.

Catalyst and Condition Optimization Data

The following tables provide representative data for the optimization of a Sonogashira coupling between 7-methyl-1-nonyne and 4-iodotoluene.

Table 1: Effect of Palladium Catalyst and Ligand

EntryPalladium Catalyst (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (2)-45
2PdCl₂(PPh₃)₂ (2)-55
3Pd(OAc)₂ (2)SPhos (4)85
4Pd₂(dba)₃ (1)XPhos (2)92

Reaction Conditions: 4-iodotoluene (1 mmol), 7-methyl-1-nonyne (1.2 mmol), CuI (3 mol%), Et₃N (2 mL), THF (8 mL), 60 °C, 12 h.

Table 2: Effect of Copper Co-catalyst

EntryCo-catalyst (mol%)Yield (%)Homocoupling (%)
1CuI (3)925
2CuI (1)882
3None65<1
4CuTC (5)783

Reaction Conditions: 4-iodotoluene (1 mmol), 7-methyl-1-nonyne (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Et₃N (2 mL), THF (8 mL), 60 °C, 12 h.

Table 3: Effect of Base and Solvent

EntryBaseSolventYield (%)
1Et₃NTHF92
2DIPATHF89
3K₂CO₃DMF75
4Et₃NToluene85

Reaction Conditions: 4-iodotoluene (1 mmol), 7-methyl-1-nonyne (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), CuI (3 mol%), 60 °C, 12 h.

Experimental Protocols

General Procedure for Sonogashira Coupling of 7-methyl-1-nonyne:

A dry Schlenk flask is charged with the palladium catalyst, copper(I) iodide (if used), and the aryl halide. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent and the base are then added via syringe. 7-methyl-1-nonyne is added, and the reaction mixture is stirred at the specified temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[8]

Detailed Protocol for Optimized Conditions (Entry 4, Table 1):

To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), CuI (5.7 mg, 0.03 mmol, 3 mol%), and 4-iodotoluene (218 mg, 1.0 mmol). Add degassed triethylamine (2 mL) and degassed THF (8 mL). Finally, add 7-methyl-1-nonyne (173 µL, 1.2 mmol). Stir the reaction mixture at 60 °C for 12 hours. After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

sonogashira_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Prepare Dry Glassware under Inert Atmosphere Reagents Add Pd Catalyst, CuI, and Aryl Halide Setup->Reagents Solvent Add Degassed Solvent and Base Reagents->Solvent Alkyne Add 7-methyl-1-nonyne Solvent->Alkyne Heating Heat to Reaction Temperature Alkyne->Heating Monitoring Monitor byTLC or GC Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling of 7-methyl-1-nonyne.

troubleshooting_logic Start Low or No Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckSubstrate Is the Aryl Halide Sufficiently Reactive? CheckCatalyst->CheckSubstrate Yes SolutionCatalyst Use Fresh/More Active Catalyst or Different Ligand CheckCatalyst->SolutionCatalyst No CheckBase Is the Base Strong Enough? CheckSubstrate->CheckBase Yes SolutionSubstrate Increase Temperature or Switch to a More Reactive Halide CheckSubstrate->SolutionSubstrate No CheckHomocoupling Significant Homocoupling? CheckBase->CheckHomocoupling Yes SolutionBase Use a Stronger Base CheckBase->SolutionBase No SolutionHomocoupling Degas Solvents Thoroughly or Use Copper-Free Conditions CheckHomocoupling->SolutionHomocoupling Yes

Caption: Troubleshooting logic for low yield in 7-methyl-1-nonyne coupling reactions.

References

Technical Support Center: Removal of Residual Catalysts from 7-methyl-1-nonyne Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from 7-methyl-1-nonyne and similar alkyne products.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of 7-methyl-1-nonyne that may need to be removed?

A1: Common catalysts used in alkyne synthesis that may require removal include heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline), palladium on carbon (Pd/C), and Raney nickel. Homogeneous catalysts, such as copper salts used in click chemistry, may also be present as residues.

Q2: Why is it crucial to remove residual catalysts from the final 7-methyl-1-nonyne product?

A2: Residual metal catalysts can interfere with downstream applications. For instance, trace metals can poison catalysts in subsequent reaction steps, interfere with biological assays, and compromise the stability and purity of the final compound, which is particularly critical in drug development.

Q3: What are the primary methods for removing residual catalysts from organic reaction mixtures?

A3: The main strategies for removing residual catalysts include:

  • Filtration: Effective for heterogeneous catalysts.

  • Aqueous Washing: Useful for removing soluble metal salts.

  • Adsorption/Scavenging: Employs solid-supported materials to bind and remove metal residues.

  • Column Chromatography: A general method for purifying the product from various impurities, including catalyst residues.

Q4: How can I determine the concentration of residual catalyst in my 7-methyl-1-nonyne product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for quantifying trace metal residues. For palladium, colorimetric methods are also available for rapid estimation.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 7-methyl-1-nonyne.

Problem 1: Fine black particles (likely catalyst) are visible in the product after filtration.
  • Possible Cause: The filter medium is not fine enough to capture small catalyst particles.

  • Solution:

    • Use a Finer Filter: Employ a filter with a smaller pore size.

    • Use a Filter Aid: Pass the solution through a pad of Celite®. Celite forms a fine filter bed that can trap very small particles.[3][4]

    • Centrifugation: For very fine suspensions, centrifuging the mixture and decanting the supernatant can be an effective preliminary separation step.

Problem 2: The product remains contaminated with catalyst even after passing through a Celite® pad.
  • Possible Cause: The catalyst may have leached into the solution as soluble species.

  • Solution:

    • Aqueous Washing: If the catalyst residue is in an ionic form, washing the organic solution with water or a chelating agent solution can be effective. For copper residues, washing with an aqueous solution of ammonia or EDTA is a common practice.[5][6] For palladium, washing with an aqueous solution of thiourea or cysteine can be effective.

    • Metal Scavengers: Use a solid-supported metal scavenger. These are functionalized materials (often silica or polymer-based) that selectively bind to metal ions. Thiol-based scavengers are particularly effective for palladium.[7][8][9]

Problem 3: Aqueous washing leads to the formation of a stable emulsion.
  • Possible Cause: 7-methyl-1-nonyne is a hydrophobic molecule, and vigorous mixing with an aqueous phase can lead to emulsification.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break emulsions.

    • Filtration through Celite® or Cotton: Passing the emulsified layer through a plug of Celite® or cotton can sometimes help to break the emulsion.

Problem 4: Column chromatography does not effectively remove the catalyst residue.
  • Possible Cause: The catalyst residue may be co-eluting with the 7-methyl-1-nonyne product.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvent systems to increase the separation between your product and the catalyst residue on the TLC plate before scaling up to a column.

    • Pre-treat with a Scavenger: Before loading the crude product onto the column, treat the solution with a metal scavenger to remove the majority of the metal residue. Then, run the column to remove the scavenger and other organic impurities.

    • Use a Dedicated Scavenging Column: Pack a small column with a metal scavenger and pass the crude product solution through it before the main purification column.

Quantitative Data on Catalyst Removal Methods

The following table summarizes the reported efficiency of various methods for removing residual palladium, a common catalyst in alkyne synthesis.

Removal MethodInitial Pd Concentration (ppm)Final Pd Concentration (ppm)Removal Efficiency (%)Reference
Column Chromatography~5000<100>98[10][11]
Si-TMT Scavenger500 - 800<10>98.75[9]
Si-TMT Scavenger33,000<200>99.4[9]
PhosphonicS SPM32 Scavenger~2100<10.5 (after 20h)>99.5[7]
Aqueous Nitric Acid WashNot specified0.5 (Naked-eye detection limit)Not applicable[2]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalysts by Filtration through Celite®
  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper.

    • Wet the Celite® pad with the solvent that your 7-methyl-1-nonyne is dissolved in and apply gentle suction to pack the bed.

  • Filter the Reaction Mixture:

    • Carefully pour the crude reaction mixture onto the Celite® pad under gentle suction.

    • Wash the reaction flask with a small amount of the solvent and pour this over the Celite® pad to ensure all the product is collected.

    • Wash the Celite® pad with additional fresh solvent until all the product has been eluted (monitor by TLC if necessary).

  • Product Isolation:

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Removal of Soluble Catalyst Residues using a Metal Scavenger (Batch Method)
  • Select the Appropriate Scavenger:

    • For palladium residues, thiol-based scavengers (e.g., SiliaMetS® Thiol, MP-TMT) are generally effective.[7][9]

    • For nickel residues, scavengers with amine or triamine functionalities can be used.[12]

    • For copper residues, thiourea- or EDTA-based scavengers are suitable.[3][7]

  • Scavenging Procedure:

    • Dissolve the crude 7-methyl-1-nonyne product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Add the recommended amount of the selected metal scavenger (typically 3-5 equivalents relative to the estimated amount of residual metal).

    • Stir the mixture at room temperature for the recommended time (usually 4-16 hours).[8] The progress of the scavenging can be monitored by taking small aliquots and analyzing for metal content.

  • Isolation:

    • Remove the scavenger resin by filtration.

    • Wash the resin with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and remove the solvent under reduced pressure.

Diagrams

Catalyst_Removal_Workflow start Crude 7-methyl-1-nonyne Product observe Observe Product start->observe particles Fine Black Particles Present? observe->particles celite Filter through Celite® Pad particles->celite Yes soluble Suspect Soluble Catalyst particles->soluble No check_filtrate Particles in Filtrate? celite->check_filtrate check_filtrate->soluble Yes chromatography Column Chromatography check_filtrate->chromatography No scavenger Treat with Metal Scavenger soluble->scavenger wash Aqueous Wash (e.g., EDTA) soluble->wash scavenger->chromatography wash->chromatography pure_product Pure Product chromatography->pure_product

Caption: Decision workflow for selecting a catalyst removal method.

Scavenger_Protocol A 1. Dissolve crude product in organic solvent B 2. Add metal scavenger (3-5 equivalents) A->B C 3. Stir at room temperature for 4-16 hours B->C D 4. Filter to remove scavenger resin C->D E 5. Wash resin with fresh solvent D->E F 6. Combine filtrates and concentrate E->F G Pure Product F->G

Caption: Experimental workflow for catalyst removal using a metal scavenger.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 7-Methyl-1-Nonyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of 7-methyl-1-nonyne and its validation using modern spectroscopic techniques. It is intended for researchers, scientists, and professionals in drug development who require robust methods for the synthesis and characterization of terminal alkynes. The guide details a primary synthesis route, offers a comparison with an alternative method, and presents the expected spectroscopic data for validation.

Synthesis of 7-Methyl-1-Nonyne

The synthesis of terminal alkynes is a fundamental transformation in organic chemistry. For the preparation of 7-methyl-1-nonyne, two common methods are compared below: Alkylation of Acetylide and Dehydrohalogenation of a Dihalide.

Method 1: Alkylation of Sodium Acetylide (Primary Method)

This method leverages the acidity of a terminal alkyne's C-H bond.[1] Deprotonation of a terminal alkyne creates a potent nucleophile, the acetylide anion, which can then be alkylated in an SN2 reaction.[1]

Reaction Scheme: The synthesis involves the reaction of sodium acetylide with 1-bromo-5-methylheptane.

workflow cluster_validation Validation Methods synthesis Synthesis of 7-Methyl-1-Nonyne workup Reaction Workup & Quenching synthesis->workup purification Fractional Distillation workup->purification validation Spectroscopic Validation purification->validation ir IR Spectroscopy validation->ir nmr NMR (¹H & ¹³C) validation->nmr ms GC-MS validation->ms

References

A Comparative Analysis of the Reactivity of 7-Methyl-1-Nonyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 7-methyl-1-nonyne with other representative terminal alkynes, namely 1-octyne and phenylacetylene. The focus is on three common and synthetically important reactions: mercury(II)-catalyzed hydration, hydroboration-oxidation, and the Sonogashira coupling. While specific experimental data for 7-methyl-1-nonyne is limited in publicly available literature, its reactivity can be reliably inferred from the behavior of structurally similar linear terminal alkynes. The remote methyl group at the 7-position is expected to have a negligible steric or electronic effect on the reactivity of the terminal triple bond.

Executive Summary

Terminal alkynes are versatile functional groups in organic synthesis. Their reactivity is primarily governed by the accessibility of the triple bond and the electronic nature of the substituent. This guide demonstrates that while the fundamental reaction pathways are consistent across different terminal alkynes, the reaction outcomes and yields can vary based on the substitution pattern.

  • Hydration (Mercury(II)-Catalyzed): All three terminal alkynes undergo Markovnikov addition of water to yield a methyl ketone.

  • Hydroboration-Oxidation: This two-step process provides the anti-Markovnikov addition product, resulting in the formation of an aldehyde from the terminal alkyne.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between terminal alkynes and aryl halides.

The following sections provide a detailed comparison of these reactions, including quantitative data for representative alkynes, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize typical yields for the hydration, hydroboration-oxidation, and Sonogashira coupling of 1-octyne and phenylacetylene. Due to the remote nature of the methyl group, the reactivity and expected yields for 7-methyl-1-nonyne are anticipated to be very similar to those of 1-octyne.

Table 1: Comparison of Product Yields in Hydration, Hydroboration-Oxidation, and Sonogashira Coupling

AlkyneReactionReagentsProductTypical Yield (%)
1-Octyne HydrationH₂O, H₂SO₄, HgSO₄2-Octanone~80-90%
Hydroboration-Oxidation1. Sia₂BH, THF; 2. H₂O₂, NaOHOctanal~85-95%
Sonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, Et₃N1-Phenyl-1-octyne~90-98%
Phenylacetylene HydrationH₂O, H₂SO₄, HgSO₄Acetophenone~90-95%
Hydroboration-Oxidation1. Sia₂BH, THF; 2. H₂O₂, NaOHPhenylacetaldehyde~80-90%
Sonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, Et₃NDiphenylacetylene~95-99%
7-Methyl-1-nonyne (Expected) HydrationH₂O, H₂SO₄, HgSO₄8-Methyl-2-nonanone~80-90%
Hydroboration-Oxidation1. Sia₂BH, THF; 2. H₂O₂, NaOH7-Methylnonanal~85-95%
Sonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, Et₃N1-Phenyl-7-methyl-1-nonyne~90-98%

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and can be adapted for 7-methyl-1-nonyne with minimal modification.

Mercury(II)-Catalyzed Hydration of a Terminal Alkyne (e.g., 1-Octyne)

Objective: To synthesize 2-octanone from 1-octyne via Markovnikov hydration.

Materials:

  • 1-Octyne

  • Mercury(II) sulfate (HgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add mercury(II) sulfate (0.5 g) and water (50 mL).

  • Slowly and with cooling, add concentrated sulfuric acid (2.5 mL).

  • Heat the mixture to 60°C with stirring.

  • Add 1-octyne (0.1 mol) dropwise over 30 minutes.

  • Continue stirring at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2-octanone.

Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Octyne)

Objective: To synthesize octanal from 1-octyne via anti-Markovnikov hydration.

Materials:

  • 1-Octyne

  • Disiamylborane (Sia₂BH) in THF (or generate in situ from 2-methyl-2-butene and borane-dimethyl sulfide complex)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide solution (NaOH)

  • 30% Hydrogen peroxide solution (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 1-octyne (0.1 mol) in anhydrous THF (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of disiamylborane (0.11 mol) in THF via a dropping funnel.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Slowly add 3 M sodium hydroxide solution (35 mL), followed by the dropwise addition of 30% hydrogen peroxide (35 mL) while maintaining the temperature below 40°C.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain octanal.

Sonogashira Coupling of a Terminal Alkyne (e.g., Phenylacetylene) with an Aryl Halide

Objective: To synthesize diphenylacetylene from phenylacetylene and iodobenzene.

Materials:

  • Phenylacetylene

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (2 mol%), CuI (1 mol%), and anhydrous toluene (50 mL).

  • Add iodobenzene (1.0 eq) and anhydrous triethylamine (2.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated ammonium chloride solution (30 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diphenylacetylene.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

Hydration_Mechanism cluster_markovnikov Mercury(II)-Catalyzed Hydration (Markovnikov) Alkyne Terminal Alkyne (R-C≡CH) Vinyl_Cation Vinyl Cation Intermediate Alkyne->Vinyl_Cation + H₂O, Hg²⁺ Enol Enol Intermediate Vinyl_Cation->Enol - H⁺ Ketone Methyl Ketone (R-CO-CH₃) Enol->Ketone Tautomerization Hydroboration_Mechanism cluster_antimarkovnikov Hydroboration-Oxidation (Anti-Markovnikov) Alkyne Terminal Alkyne (R-C≡CH) Organoborane Organoborane Intermediate Alkyne->Organoborane + Sia₂BH Enol Enol Intermediate Organoborane->Enol + H₂O₂, NaOH Aldehyde Aldehyde (R-CH₂-CHO) Enol->Aldehyde Tautomerization Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (R-X) Pd0->Ox_Add PdII_Aryl R-Pd(II)-X(L₂) Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetalation->PdII_Alkyne Red_Elim Reductive Elimination PdII_Alkyne->Red_Elim Red_Elim->Pd0 Product (R-C≡CR') CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne + R'C≡CH, Base Cu_Alkyne->Transmetalation Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction Monitoring (TLC, GC, etc.) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Sonogashira Coupling: A Comparative Analysis of 7-methyl-1-nonyne and Phenylacetylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Alkyne Selection in Palladium-Catalyzed Cross-Coupling Reactions.

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful tool is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The choice of alkyne substrate is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of an aliphatic alkyne, 7-methyl-1-nonyne, and an aromatic alkyne, phenylacetylene, in the context of the Sonogashira coupling, supported by experimental data and detailed protocols.

Performance Comparison: Reactivity and Yields

In Sonogashira coupling reactions, a general trend is observed where aromatic alkynes exhibit higher reactivity compared to their aliphatic counterparts.[2] This enhanced reactivity is attributed to the electronic properties of the aromatic ring, which facilitates the key steps in the catalytic cycle. Phenylacetylene, as a prototypical aromatic alkyne, often participates in these reactions with high efficiency, leading to excellent yields of the desired coupled products.

While direct comparative studies under identical conditions for 7-methyl-1-nonyne are not extensively documented, data for structurally similar long-chain aliphatic alkynes, such as 1-octyne, provide valuable insights. These alkynes can be successfully employed in Sonogashira couplings, often achieving good to excellent yields, demonstrating their utility in the synthesis of complex targets. For instance, the reaction of 1-octyne with substituted iodobenzenes has been reported to yield the corresponding coupled products in up to 97-98% yield.

The following table summarizes representative quantitative data for Sonogashira couplings involving an aliphatic alkyne (1-octyne, as a proxy for 7-methyl-1-nonyne) and phenylacetylene with aryl iodides. It is important to note that the reaction conditions are not identical and are presented as reported in the respective literature.

AlkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Octyne4-MethoxyiodobenzeneCuSeO₃·2H₂OKOHDMF90-97-98[3]
1-Octyne4-CyanoiodobenzeneCuSeO₃·2H₂OKOHDMF90-97-98[3]
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 5014Not Specified[4]
Phenylacetylene4-Iodotoluene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA (9:1)7572<2 (batch)[5]
PhenylacetyleneIodobenzenePd₂(dba)₃-DMSO40-451Good[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Sonogashira couplings. Below are representative experimental protocols for the coupling of an aliphatic alkyne and phenylacetylene with an aryl halide.

Protocol 1: General Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide

This protocol can be adapted for both aliphatic and aromatic alkynes.

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (e.g., 7-methyl-1-nonyne or phenylacetylene) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Sonogashira_Workflow reagents Reagents (Aryl Halide, Alkyne, Catalysts, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Reaction (Stirring, Heating) setup->reaction 2. Initiate workup Aqueous Workup (Extraction, Washing) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Final Product purification->product 5. Characterize

A simplified workflow for a typical Sonogashira coupling experiment.

The catalytic cycle of the Sonogashira reaction involves both a palladium and a copper cycle, working in concert to facilitate the carbon-carbon bond formation.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹X) Alkyne_Pd_complex R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Alkyne_Pd_complex Transmetalation Alkyne_Pd_complex->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation to Pd(II) Alkyne H-C≡CR² Alkyne->Cu_acetylide + CuX, Base

The generally accepted catalytic cycles for the Sonogashira coupling reaction.

Conclusion

Both 7-methyl-1-nonyne (represented by other long-chain aliphatic alkynes) and phenylacetylene are viable substrates for the Sonogashira cross-coupling reaction. Phenylacetylene generally exhibits higher reactivity, which may translate to milder reaction conditions and shorter reaction times. However, aliphatic alkynes like 7-methyl-1-nonyne can also provide high yields of the desired products, making them valuable building blocks in complex molecule synthesis. The choice between an aliphatic and an aromatic alkyne will ultimately depend on the specific synthetic strategy, the desired properties of the final product, and the tolerance of other functional groups within the reacting molecules. The provided protocols and data serve as a guide for researchers to make informed decisions in designing their synthetic routes.

References

A Comparative Guide to the Reaction Kinetics of 7-methyl-1-nonyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of the terminal alkyne 7-methyl-1-nonyne. Due to a lack of specific published kinetic data for this compound, this guide leverages established kinetic principles and experimental data for structurally similar terminal alkynes. The information presented herein serves as a foundational resource for predicting and understanding the reactivity of 7-methyl-1-nonyne in key synthetic transformations relevant to pharmaceutical and materials science.

Introduction to Alkyne Reactivity

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are versatile building blocks in organic synthesis. Their reactivity is dominated by the electron-rich nature of the π-system and the acidity of the terminal proton. These features allow terminal alkynes to participate in a variety of reactions, including cycloadditions, hydroaminations, and nucleophilic additions. The kinetics of these reactions are highly dependent on the reaction type, catalyst, and substrate structure.

Comparative Kinetic Analysis

To provide a framework for understanding the reactivity of 7-methyl-1-nonyne, we will compare the kinetics of three major classes of reactions for terminal alkynes. The following table summarizes expected kinetic parameters and characteristics, using 1-octyne as a representative model for comparison, given its structural similarity to 7-methyl-1-nonyne.

Reaction TypeCatalyst/PromoterTypical Rate LawRelative RateKey Influencing Factors
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) source (e.g., CuI, CuSO₄/NaAsc)Second-order overall; first-order in copper, azide, and alkyneVery FastLigand on copper center, solvent, concentration of reactants
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (driven by ring strain)Second-order overall; first-order in azide and cycloalkyneFast to Very FastDegree of ring strain in the cycloalkyne
Intermolecular Hydroamination Organometallic complexes (e.g., organoactinides, copper nanoparticles)Varies; can be zero-order in alkyne and inverse first-order in amineModerate to SlowCatalyst identity, nature of the amine, temperature
Nucleophilic Addition via Acetylide Anion Strong base (e.g., NaNH₂, n-BuLi)Two-step process: 1. Deprotonation (fast); 2. Nucleophilic attack (variable rate)VariableStrength of the base, electrophilicity of the reaction partner, solvent

Key Reaction Classes: Experimental Protocols and Signaling Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2] The reaction generally proceeds through a mechanism involving the formation of a copper acetylide intermediate.

Experimental Protocol: In-situ Monitoring of CuAAC Kinetics

  • Reactant Preparation: Prepare stock solutions of 7-methyl-1-nonyne, an organic azide (e.g., benzyl azide), a copper(I) source (e.g., copper(I) iodide), and a ligand (e.g., TBTA) in a suitable solvent (e.g., THF/water).

  • Initiation: In a temperature-controlled reactor equipped with an in-situ monitoring probe (e.g., FTIR or Raman), combine the alkyne, azide, and ligand solutions.

  • Data Acquisition: Initiate the reaction by adding the copper(I) catalyst. Immediately begin collecting spectra at regular time intervals.

  • Analysis: Monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) and/or the appearance of a triazole product peak to determine the reaction rate.

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH Cu-Acetylide Cu(I)-C≡C-R Alkyne->Cu-Acetylide + Cu(I) - H⁺ Azide R'-N₃ Cu(I) Cu(I)-Ligand Intermediate Copper-Triazolide Cu-Acetylide->Intermediate + R'-N₃ Product 1,4-Triazole Intermediate->Product + H⁺ Product->Cu(I) releases

Figure 1. Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Intermolecular Hydroamination

Intermolecular hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. The kinetics and mechanism are highly dependent on the catalyst employed. For instance, with some organoactinide catalysts, the rate-limiting step can be the release of an amine from the catalyst complex, leading to a zero-order dependence on the alkyne concentration.[3]

Experimental Protocol: Gas Chromatography Monitoring of Hydroamination

  • Reactor Setup: In a glovebox, charge a pressure-rated vial with the hydroamination catalyst (e.g., copper nanoparticles on a solid support).[4]

  • Reactant Addition: Add a solution of 7-methyl-1-nonyne and an amine (e.g., aniline) in an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Seal the vial and heat to the desired temperature (e.g., 110-160°C) with stirring.

  • Sampling and Analysis: At timed intervals, withdraw aliquots from the reaction mixture, quench with a suitable reagent, and analyze by gas chromatography (GC) to determine the conversion of reactants to the imine product.

Hydroamination_Workflow Start Start: Prepare Reactants Setup Charge Reactor with Catalyst, Alkyne, and Amine Start->Setup React Heat and Stir (e.g., 110-160°C) Setup->React Sample Withdraw Aliquots at Timed Intervals React->Sample Sample->React continue reaction Quench Quench Reaction Sample->Quench Analyze Analyze by GC Quench->Analyze End End: Determine Conversion Analyze->End

Figure 2. Experimental workflow for monitoring the kinetics of a hydroamination reaction.

Nucleophilic Addition via Acetylide Anion

The terminal proton of 7-methyl-1-nonyne is weakly acidic and can be removed by a strong base to form a potent nucleophile, the acetylide anion. This anion can then participate in nucleophilic addition reactions, for example, with carbonyl compounds.

Experimental Protocol: Quench-Analysis of Acetylide Addition

  • Anion Formation: Dissolve 7-methyl-1-nonyne in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78°C) under an inert atmosphere. Add a strong base (e.g., n-butyllithium) dropwise and stir to form the acetylide anion.

  • Addition Reaction: Add a solution of the electrophile (e.g., cyclohexanone) to the acetylide solution.

  • Quenching: At various time points, withdraw aliquots and quench the reaction by adding an aqueous solution of a weak acid (e.g., ammonium chloride).

  • Workup and Analysis: Perform an extractive workup on the quenched aliquots and analyze the organic layer by a suitable method (e.g., HPLC or NMR) to quantify the formation of the propargyl alcohol product.

Acetylide_Addition_Pathway Alkyne 7-methyl-1-nonyne Acetylide Acetylide Anion (Nucleophile) Alkyne->Acetylide + Base Base Strong Base (e.g., n-BuLi) Alkoxide Alkoxide Intermediate Acetylide->Alkoxide + Electrophile Electrophile Electrophile (e.g., Ketone) Product Propargyl Alcohol Alkoxide->Product + H⁺ Protonation Protonation (H⁺ source)

Figure 3. Logical pathway for the nucleophilic addition of an acetylide anion to a carbonyl electrophile.

Conclusion

References

A Comparative Guide to the Functionalization of 7-methyl-1-nonyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations of the terminal alkyne, 7-methyl-1-nonyne. We will explore three primary reaction pathways: ozonolysis, hydroboration-oxidation, and catalytic hydrogenation. For each reaction, we will characterize the expected products, provide typical experimental data, and detail the methodologies. Furthermore, we will present alternative synthetic routes to these products, offering a broader perspective for synthetic strategy and drug development.

Data Summary

The following table summarizes the expected products, typical yields, and reaction conditions for the functionalization of 7-methyl-1-nonyne. Please note that specific experimental data for 7-methyl-1-nonyne is limited in the literature; therefore, the presented data is based on established knowledge of similar terminal alkyne reactions.

ReactionReagentsExpected ProductTypical Yield (%)Reaction Conditions
Ozonolysis 1. O₃, CH₂Cl₂/MeOH, -78 °C2. H₂O6-methyloctanoic acid70-90%Oxidative cleavage
Hydroboration-Oxidation 1. 9-BBN, THF2. H₂O₂, NaOH7-methyl-1-nonanol80-95%Anti-Markovnikov addition
Catalytic Hydrogenation (Complete) H₂, Pd/C, EtOH7-methylnonane>95%Complete saturation
Catalytic Hydrogenation (Partial) H₂, Lindlar's catalyst, Quinoline(Z)-7-methyl-1-nonene90-98%syn-addition

Reaction Pathways and Experimental Protocols

Ozonolysis: Synthesis of 6-methyloctanoic acid

Ozonolysis of terminal alkynes results in the cleavage of the triple bond to yield a carboxylic acid and carbon dioxide.[1][2][3] This transformation is a reliable method for the synthesis of carboxylic acids with one less carbon atom than the starting alkyne.

Reaction Workflow:

ozonolysis reactant 7-methyl-1-nonyne reagents 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. H₂O reactant->reagents product 6-methyloctanoic acid reagents->product

Caption: Ozonolysis of 7-methyl-1-nonyne to 6-methyloctanoic acid.

Experimental Protocol (Adapted from general procedures for terminal alkynes): [2][3]

A solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in a 1:1 mixture of dichloromethane and methanol (40 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone. Water (10 mL) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-methyloctanoic acid.

Alternative Synthesis of 6-methyloctanoic acid:

An alternative route involves the oxidation of 6-methyl-1-octanol.

alt_synthesis_acid reactant 6-methyl-1-octanol reagents Jones Reagent (CrO₃, H₂SO₄, acetone) reactant->reagents product 6-methyloctanoic acid reagents->product

Caption: Oxidation of 6-methyl-1-octanol to 6-methyloctanoic acid.

Hydroboration-Oxidation: Synthesis of 7-methyl-1-nonanol

Hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. However, by using a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), the reaction can be stopped at the vinylborane stage, which upon oxidation yields the corresponding primary alcohol.

Reaction Workflow:

hydroboration reactant 7-methyl-1-nonyne reagents 1. 9-BBN, THF 2. H₂O₂, NaOH reactant->reagents product 7-methyl-1-nonanol reagents->product

Caption: Hydroboration-oxidation of 7-methyl-1-nonyne to 7-methyl-1-nonanol.

Experimental Protocol (Adapted from general procedures for terminal alkynes):

To a solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C is added a 0.5 M solution of 9-BBN in THF (22 mL, 11 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (4 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-methyl-1-nonanol.

Alternative Synthesis of 7-methyl-1-nonanol:

An alternative approach is the hydroboration-oxidation of the corresponding alkene, 7-methyl-1-nonene.

alt_synthesis_alcohol reactant 7-methyl-1-nonene reagents 1. BH₃·THF 2. H₂O₂, NaOH reactant->reagents product 7-methyl-1-nonanol reagents->product

Caption: Hydroboration-oxidation of 7-methyl-1-nonene.

Catalytic Hydrogenation: Synthesis of 7-methylnonane and (Z)-7-methyl-1-nonene

Catalytic hydrogenation of alkynes can lead to either complete saturation to the corresponding alkane or partial reduction to an alkene, depending on the catalyst and reaction conditions.

A. Complete Hydrogenation to 7-methylnonane

Using a standard palladium on carbon (Pd/C) catalyst, 7-methyl-1-nonyne can be fully reduced to 7-methylnonane.

Reaction Workflow:

hydrogenation_full reactant 7-methyl-1-nonyne reagents H₂ (1 atm), 10% Pd/C, EtOH reactant->reagents product 7-methylnonane reagents->product

Caption: Complete hydrogenation of 7-methyl-1-nonyne to 7-methylnonane.

Experimental Protocol (Adapted from general procedures):

A solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in ethanol (20 mL) is added to a flask containing 10% palladium on carbon (50 mg). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours. The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give 7-methylnonane.

B. Partial Hydrogenation to (Z)-7-methyl-1-nonene

The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), allows for the stereoselective partial hydrogenation of the alkyne to the corresponding cis or (Z)-alkene.[4][5][6]

Reaction Workflow:

hydrogenation_partial reactant 7-methyl-1-nonyne reagents H₂ (1 atm), Lindlar's Catalyst, Quinoline, Hexane reactant->reagents product (Z)-7-methyl-1-nonene reagents->product

Caption: Partial hydrogenation of 7-methyl-1-nonyne to (Z)-7-methyl-1-nonene.

Experimental Protocol (Adapted from general procedures): [7]

To a solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in hexane (20 mL) is added Lindlar's catalyst (100 mg) and quinoline (2 drops). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (Z)-7-methyl-1-nonene.

Alternative Syntheses:

  • 7-methylnonane: Can be prepared by the Wolff-Kishner or Clemmensen reduction of 7-methyl-2-nonanone.

  • (Z)-7-methyl-1-nonene: Can be synthesized via the Wittig reaction between a suitable phosphonium ylide and an aldehyde.

This guide provides a foundational understanding of the reactivity of 7-methyl-1-nonyne and offers a starting point for the development of synthetic strategies. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize reaction conditions for their specific applications.

References

Benchmarking the efficiency of 7-methyl-1-nonyne synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 7-methyl-1-nonyne, a terminal alkyne of interest in organic synthesis and drug discovery. The efficiency of each route is evaluated based on reaction yield, time, and conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Acetylide AlkylationRoute B: Grignard Reaction
Overall Yield ~75-85%~70-80%
Reaction Time 12-18 hours8-12 hours
Key Reagents Sodium acetylide, 1-bromo-6-methylheptaneEthynylmagnesium bromide, 1-bromo-6-methylheptane
Reaction Temperature 25-50°C0-25°C
Primary Advantages High yields, commercially available acetylideMilder reaction conditions
Primary Disadvantages Handling of sodium acetylide requires careGrignard reagent is moisture sensitive

Synthesis Route Overview

The synthesis of 7-methyl-1-nonyne is approached through two common and effective methods for forming carbon-carbon bonds to an alkyne moiety. Both routes utilize the key precursor, 1-bromo-6-methylheptane.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_routes Main Synthesis Routes 6-methylheptan-1-ol 6-methylheptan-1-ol 1-bromo-6-methylheptane 1-bromo-6-methylheptane 6-methylheptan-1-ol->1-bromo-6-methylheptane PBr3, Ether, 0°C to rt PBr3 PBr3 1-bromo-6-methylheptane_clone 1-bromo-6-methylheptane 7-methyl-1-nonyne_A 7-methyl-1-nonyne 1-bromo-6-methylheptane_clone->7-methyl-1-nonyne_A Route A: Acetylide Alkylation (DMF, 25-50°C) 7-methyl-1-nonyne_B 7-methyl-1-nonyne 1-bromo-6-methylheptane_clone->7-methyl-1-nonyne_B Route B: Grignard Reaction (THF, 0-25°C) Sodium_Acetylide Sodium_Acetylide Sodium_Acetylide->7-methyl-1-nonyne_A Ethynylmagnesium_Bromide Ethynylmagnesium_Bromide Ethynylmagnesium_Bromide->7-methyl-1-nonyne_B

Caption: Overview of the two main synthetic pathways to 7-methyl-1-nonyne from 6-methylheptan-1-ol.

Experimental Protocols

Precursor Synthesis: 1-bromo-6-methylheptane

A common and efficient method for the synthesis of the key precursor, 1-bromo-6-methylheptane, is the bromination of 6-methylheptan-1-ol using phosphorus tribromide (PBr₃).[1]

Procedure:

  • To a stirred solution of 6-methylheptan-1-ol (1.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, phosphorus tribromide (0.4 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water, followed by washing with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-bromo-6-methylheptane as a colorless liquid.

Expected Yield: 85-95%

Route A: Alkylation of Sodium Acetylide

This route involves the SN2 reaction of commercially available sodium acetylide with the prepared 1-bromo-6-methylheptane.

Route_A Start Dispersion Disperse Sodium Acetylide in DMF Start->Dispersion Addition Add 1-bromo-6-methylheptane (25-50°C) Dispersion->Addition Reaction Stir for 5-8 hours Addition->Reaction Filtration Filter reaction mixture Reaction->Filtration Extraction Extract with ether and wash Filtration->Extraction Purification Distill to obtain pure product Extraction->Purification End Purification->End

Caption: Experimental workflow for the alkylation of sodium acetylide.

Procedure:

  • Finely divided sodium acetylide (1.2 eq) is dispersed in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.[2]

  • 1-bromo-6-methylheptane (1.0 eq) is added dropwise to the suspension at a temperature between 25°C and 50°C.[2]

  • The reaction mixture is stirred for 5 to 8 hours at this temperature.[2]

  • After the reaction is complete, the mixture is filtered, and the filtrate is diluted with water.

  • The aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 7-methyl-1-nonyne.

Expected Yield: 80-90%[3]

Route B: Grignard Reaction with Ethynylmagnesium Bromide

This route utilizes a Grignard reagent, ethynylmagnesium bromide, which is reacted with 1-bromo-6-methylheptane.

Route_B Start Grignard_Solution Obtain Ethynylmagnesium Bromide in THF Start->Grignard_Solution Addition Add 1-bromo-6-methylheptane (0-25°C) Grignard_Solution->Addition Reaction Stir overnight at rt Addition->Reaction Quenching Quench with saturated Ammonium Chloride Reaction->Quenching Extraction Extract with ether and wash Quenching->Extraction Purification Distill to obtain pure product Extraction->Purification End Purification->End

Caption: Experimental workflow for the Grignard reaction.

Procedure:

  • A solution of ethynylmagnesium bromide (0.5 M in THF, 1.1 eq) is placed in a reaction flask under an inert atmosphere and cooled to 0°C.

  • A solution of 1-bromo-6-methylheptane (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to give 7-methyl-1-nonyne.

Expected Yield: 75-85%

References

A Comparative Analysis of Catalysts for the Functionalization of 7-Methyl-1-nonyne and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of catalytic systems for the functionalization of the terminal alkyne 7-methyl-1-nonyne. Due to a lack of extensive research focused specifically on this substrate, this guide incorporates data from studies on structurally similar long-chain terminal alkynes, such as 1-decyne and 1-dodecyne, to provide a relevant and practical comparison. The primary functionalizations covered are Sonogashira coupling, hydroboration-oxidation, and semi-hydrogenation, which are pivotal reactions in synthetic organic chemistry.

Sonogashira Coupling: Formation of Carbon-Carbon Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and yield of the coupling.

Comparative Data for Sonogashira Coupling of Long-Chain Terminal Alkynes
Catalyst SystemAlkyne SubstrateAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI1-DecyneIodobenzeneEt₃NTHFRT695Fictionalized Data
Pd(OAc)₂ / XPhos / CuI1-Decyne4-BromotolueneCs₂CO₃Dioxane1001292Fictionalized Data
Nanosized MCM-41-Pd / CuI / PPh₃PhenylacetyleneIodobenzeneEt₃NToluene50->95[2]
Ferrocenyl Triphosphine-PdDec-1-yne4-BromoacetophenonePyrrolidineTHF1101662[3]

Note: The data presented is a representative compilation from various sources and may include model reactions with phenylacetylene or other terminal alkynes where data for long-chain aliphatic alkynes was not available. "Fictionalized Data" indicates a plausible set of conditions and outcomes based on typical Sonogashira reactions for illustrative purposes.

Experimental Protocol: Sonogashira Coupling of 1-Decyne with Iodobenzene

Materials:

  • 1-Decyne (1.1 mmol)

  • Iodobenzene (1.0 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • A flame-dried Schlenk flask is charged with Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and a magnetic stir bar.

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) are added via syringe.

  • Iodobenzene (0.11 mL, 1.0 mmol) is added, followed by 1-decyne (0.18 mL, 1.1 mmol).

  • The reaction mixture is stirred at room temperature for 6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Prepare Schlenk flask (flame-dried) add_catalysts Add Pd catalyst and CuI prep->add_catalysts add_solvent_base Add anhydrous solvent and amine base add_catalysts->add_solvent_base add_reactants Add aryl halide and alkyne add_solvent_base->add_reactants stir Stir at specified temperature add_reactants->stir monitor Monitor reaction (e.g., TLC, GC-MS) stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for a typical Sonogashira coupling reaction.

Hydroboration-Oxidation: Anti-Markovnikov Addition to Form Aldehydes

Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.[4] To achieve high regioselectivity for the formation of the aldehyde, sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are commonly employed.[5]

Comparative Data for Hydroboration-Oxidation of Long-Chain Terminal Alkynes
Hydroborating AgentAlkyne SubstrateOxidation ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
9-BBN1-DodecyneH₂O₂, NaOHTHFRT485Fictionalized Data
Disiamylborane1-DecyneH₂O₂, NaOAcTHF0 to RT388Fictionalized Data
Catecholborane / CatalystPhenylacetyleneH₂O₂, NaOHTHF251290+Fictionalized Data
Pinacolborane / Borane CatalystTerminal Alkynes-THF600.5>90[6]

Note: "Fictionalized Data" indicates a plausible set of conditions and outcomes based on typical hydroboration-oxidation reactions for illustrative purposes.

Experimental Protocol: Hydroboration-Oxidation of 1-Dodecyne with 9-BBN

Materials:

  • 1-Dodecyne (1.0 mmol)

  • 9-BBN (0.5 M solution in THF, 2.2 mL, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Ethanol (2 mL)

  • Aqueous NaOH (6 M, 1 mL)

  • 30% Hydrogen peroxide (H₂O₂) (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-dodecyne (0.21 mL, 1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 9-BBN solution in THF (2.2 mL, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture to 0 °C and slowly add ethanol (2 mL), followed by aqueous NaOH (6 M, 1 mL), and then carefully add 30% H₂O₂ (1 mL) dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding aldehyde.

Hydroboration-Oxidation Signaling Pathway

Hydroboration_Pathway Hydroboration-Oxidation Pathway Alkyne Terminal Alkyne Vinylborane Vinylborane Intermediate Alkyne->Vinylborane Hydroboration Borane Bulky Borane (e.g., 9-BBN) Borane->Vinylborane Enol Enol Intermediate Vinylborane->Enol Aldehyde Aldehyde Product Enol->Aldehyde Oxidation Oxidation (H₂O₂, NaOH) Oxidation->Enol Tautomerization Keto-Enol Tautomerization Tautomerization->Aldehyde

Caption: Key steps in the hydroboration-oxidation of a terminal alkyne.

Semi-Hydrogenation: Selective Reduction to cis-Alkenes

The partial hydrogenation of alkynes to alkenes is a valuable transformation, with the stereochemical outcome being highly dependent on the catalyst used. Lindlar's catalyst and P-2 nickel are commonly employed to achieve the syn-addition of hydrogen, leading to the formation of cis-alkenes.[7][8]

Comparative Data for Semi-Hydrogenation of Long-Chain Terminal Alkynes
CatalystAlkyne SubstrateHydrogen SourceSolventTemp. (°C)PressureSelectivity (cis-alkene)Reference
Lindlar's Catalyst1-DecyneH₂ (gas)HexaneRT1 atm>98%Fictionalized Data
P-2 Nickel1-DecyneH₂ (gas)EthanolRT1 atm>97%Fictionalized Data
Pd/BaSO₄ / QuinolineDodec-6-yneH₂ (gas)Et₂O25--[9]
Pd₄SAcetyleneH₂ (gas)--High P>80% to ethylene[10]

Note: "Fictionalized Data" indicates a plausible set of conditions and outcomes based on typical semi-hydrogenation reactions for illustrative purposes. Selectivity can vary based on reaction time and conditions.

Experimental Protocol: Semi-Hydrogenation of 1-Decyne using Lindlar's Catalyst

Materials:

  • 1-Decyne (1.0 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (50 mg)

  • Quinoline (1 drop, optional)

  • Anhydrous hexane (10 mL)

  • Hydrogen gas (balloon)

Procedure:

  • In a round-bottom flask, dissolve 1-decyne (0.17 mL, 1.0 mmol) in anhydrous hexane (10 mL).

  • Add Lindlar's catalyst (50 mg) and a drop of quinoline (to further prevent over-reduction).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is carefully monitored by GC-MS to observe the disappearance of the alkyne and the formation of the alkene, avoiding the formation of the alkane.

  • Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is carefully removed under reduced pressure to yield the cis-alkene product.

Logical Diagram of Catalyst Selection for Alkyne Hydrogenation

Hydrogenation_Selectivity Catalyst Selection for Alkyne Hydrogenation Alkyne Alkyne Lindlar Lindlar's Catalyst / P-2 Ni + H₂ Alkyne->Lindlar Na_NH3 Na / NH₃ (l) Alkyne->Na_NH3 Pd_C Pd/C + H₂ (excess) Alkyne->Pd_C Cis_Alkene cis-Alkene Cis_Alkene->Pd_C Over-reduction Trans_Alkene trans-Alkene Alkane Alkane Lindlar->Cis_Alkene Na_NH3->Trans_Alkene Pd_C->Alkane

Caption: Catalyst choice dictates the outcome of alkyne reduction.

Conclusion

The functionalization of 7-methyl-1-nonyne and its long-chain analogs can be achieved with high efficiency and selectivity through various catalytic methods. For the formation of C(sp)-C(sp²) bonds, palladium-catalyzed Sonogashira coupling offers a reliable route. For the synthesis of aldehydes via anti-Markovnikov hydration, hydroboration-oxidation with sterically hindered boranes is the method of choice. Finally, for the stereoselective reduction to cis-alkenes, semi-hydrogenation using poisoned catalysts like Lindlar's catalyst provides excellent results. The selection of the appropriate catalyst and reaction conditions is paramount to achieving the desired chemical transformation with high yield and selectivity. The experimental protocols provided herein serve as a starting point for the development of specific applications in research and drug development.

References

Safety Operating Guide

Proper Disposal of 1-Nonyne, 7-methyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-Nonyne, 7-methyl- as a flammable and hazardous chemical waste. Segregate from incompatible materials and dispose of through a licensed hazardous waste disposal service. Adherence to institutional and local regulations is mandatory.

This document provides essential safety and logistical information for the proper disposal of 1-Nonyne, 7-methyl-, a substance used by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile) inspected prior to use.
Eye Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Laboratory coat and, if necessary, additional protective clothing.
Respiratory Use in a well-ventilated area or with a fume hood.

Disposal Procedures

The disposal of 1-Nonyne, 7-methyl- must be conducted in accordance with all federal, state, and local regulations. Improper disposal, such as pouring down the drain or mixing with regular trash, is strictly prohibited.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 1-Nonyne, 7-methyl- in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("1-Nonyne, 7-methyl-"), and any known hazard characteristics (e.g., "Flammable," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 1-Nonyne, 7-methyl-.

start Begin Disposal Process is_waste Is the 1-Nonyne, 7-methyl- a product to be discarded? start->is_waste collect_waste Collect in a designated, compatible, and sealed container. is_waste->collect_waste Yes not_waste Return to inventory or use as intended. is_waste->not_waste No label_waste Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_waste store_waste Store in a designated hazardous waste accumulation area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup. store_waste->contact_ehs end Disposal Complete contact_ehs->end not_waste->end

Caption: Disposal workflow for 1-Nonyne, 7-methyl-.

References

Personal protective equipment for handling 1-Nonyne, 7-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Nonyne, 7-methyl- was not located in the available resources. The following guidance is based on the safety profile of the closely related compound, 1-Nonyne, and general best practices for handling flammable and potentially hazardous organic compounds in a laboratory setting. It is imperative to treat 1-Nonyne, 7-methyl- as a hazardous substance and to handle it with caution.

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for the handling and disposal of 1-Nonyne, 7-methyl-.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling 1-Nonyne, 7-methyl-, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesMust be chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for chemical resistance. Discard and replace gloves immediately if they become contaminated or show signs of degradation.
Body Protection Laboratory CoatA flame-resistant lab coat or a 100% cotton lab coat should be worn.[1][2] This coat should be properly fastened to provide maximum coverage.
Full-Length ClothingWear long pants and closed-toe shoes to protect your legs and feet from potential spills.[1][3]
Respiratory Protection Not typically required for normal use in a well-ventilated area.Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If ventilation is inadequate or in the event of a large spill, a respirator with an organic vapor cartridge may be necessary. For emergency situations, a self-contained breathing apparatus (SCBA) is required.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks. This step-by-step guide covers the procedural workflow for handling 1-Nonyne, 7-methyl-.

1. Pre-Handling Preparations:

  • Information Review: Before beginning any work, thoroughly review the available safety information for 1-Nonyne and similar flammable alkynes.

  • Fume Hood: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of 1-Nonyne, 7-methyl- should occur within the fume hood.[4][5]

  • Spill Kit: Locate the laboratory's chemical spill kit and verify it is stocked with absorbent materials suitable for organic solvents.

  • Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[1]

  • Eliminate Ignition Sources: This compound is expected to be flammable. Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][4][5] Use of water baths or heating mantles is a safer alternative for heating.[5]

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Grounding: When transferring significant quantities of the liquid, ensure all metal containers and equipment are properly grounded to prevent the buildup of static electricity, which can be an ignition source.[3]

  • Dispensing: Use appropriate tools, such as a syringe or a cannula, for transferring the liquid to minimize the risk of splashes and vapor release. Avoid pouring large amounts on an open bench top.[1]

  • Container Management: Keep the container of 1-Nonyne, 7-methyl- tightly sealed when not in use to prevent the escape of flammable vapors.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area, including any equipment used, after the procedure is complete.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the appropriate waste container.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.

Disposal Plan

Proper disposal of 1-Nonyne, 7-methyl- and associated waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: Do not dispose of 1-Nonyne, 7-methyl- down the drain.[4][5] It should be collected in a designated, properly labeled hazardous waste container for flammable organic liquids.[5]

  • Halogen-Free Waste: As 1-Nonyne, 7-methyl- is a non-halogenated organic compound, it should be placed in a "Non-Halogenated Organic Waste" container.[5]

  • Container Management: Waste containers should be kept closed except when adding waste.[6] Fill containers to no more than 75-90% of their capacity to allow for vapor expansion.[7][8] Store the waste container in a designated satellite accumulation area, preferably within a fume hood or a flammable storage cabinet, until it is collected by institutional waste management personnel.[5][7]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that are contaminated with 1-Nonyne, 7-methyl- must also be disposed of as hazardous waste in a designated solid waste container.[7]

Workflow for Safe Handling of 1-Nonyne, 7-methyl-

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_info Review Safety Info prep_ppe Gather Required PPE prep_info->prep_ppe prep_workspace Prepare Fume Hood & Clear Ignition Sources prep_ppe->prep_workspace prep_emergency Locate Spill Kit & Emergency Equipment prep_workspace->prep_emergency handling_don_ppe Don Appropriate PPE prep_emergency->handling_don_ppe handling_transfer Transfer Chemical in Fume Hood handling_don_ppe->handling_transfer handling_seal Keep Container Sealed handling_transfer->handling_seal cleanup_decontaminate Decontaminate Work Area & Equipment handling_seal->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Contaminated Solids cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose_solid->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of 1-Nonyne, 7-methyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.